molecular formula C15H11N3O7 B1197835 N-(3,5-Dinitrobenzoyl)phenylglycine CAS No. 74927-72-3

N-(3,5-Dinitrobenzoyl)phenylglycine

Cat. No.: B1197835
CAS No.: 74927-72-3
M. Wt: 345.26 g/mol
InChI Key: MIVUDAUOXJDARR-CYBMUJFWSA-N
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Description

RN given for (R)-isomer

Properties

IUPAC Name

(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUDAUOXJDARR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225905
Record name N-(3,5-Dinitrobenzoyl)phenylglycine
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Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74927-72-3
Record name N-(3,5-Dinitrobenzoyl)phenylglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dinitrobenzoyl)phenylglycine
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Record name N-(3,5-dinitrobenzoyl)phenylglycine
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Foundational & Exploratory

A Technical Guide to the π-π Interaction Capabilities of N-(3,5-Dinitrobenzoyl)phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

For Distribution: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of non-covalent interactions, particularly π-π stacking, is a cornerstone of modern supramolecular chemistry and rational drug design.[1] These forces, though individually weak, collectively govern critical processes such as protein folding, DNA stability, and drug-receptor binding.[2][3] This guide provides an in-depth technical examination of N-(3,5-Dinitrobenzoyl)phenylglycine (DNB-Phg), a molecule exquisitely designed to exhibit strong and quantifiable π-π interactions. Its unique intramolecular arrangement of an electron-deficient aromatic system and an electron-rich counterpart makes it an ideal model for investigating the principles of charge-transfer and quadrupole-quadrupole driven π-stacking. We will detail the theoretical underpinnings, computational modeling, and definitive experimental protocols required to fully characterize the π-π interaction capabilities of this and similar molecular architectures.

Molecular Architecture: A Study in Electronic Complementarity

The capacity for N-(3,5-Dinitrobenzoyl)phenylglycine to engage in robust π-π stacking is rooted in its distinct electronic structure. The molecule covalently links two key aromatic moieties:

  • The π-Acceptor (Electron-Deficient Ring): The 3,5-dinitrobenzoyl group is a powerful π-acid. The two nitro groups (-NO2) are potent electron-withdrawing substituents that drastically reduce the electron density of the benzene ring. This creates a significant positive quadrupole moment, making the ring an excellent electron acceptor. Polynitrated aromatic compounds are well-documented to form charge-transfer complexes with electron-rich arenes.[4]

  • The π-Donor (Electron-Rich Ring): The phenyl group of the phenylglycine moiety is a classic π-basic system. It possesses a delocalized cloud of π-electrons and a negative quadrupole moment, rendering it an effective electron donor.

This intramolecular donor-acceptor arrangement is the primary driver for intermolecular π-π stacking. The electrostatic attraction between the electron-poor dinitrobenzoyl ring of one molecule and the electron-rich phenyl ring of another facilitates the formation of a stable, stacked charge-transfer complex.[4] This interaction is not merely a theoretical construct but a foundational principle used in applications ranging from chiral stationary phases in chromatography to the self-assembly of organic electronic materials.[5][6]

Computational Elucidation of Stacking Geometries

Before embarking on experimental validation, computational modeling provides invaluable predictive insights into the thermodynamics and preferred geometries of π-π interactions.[1][5] Density Functional Theory (DFT) is a powerful tool for this purpose, particularly when paired with dispersion-correction functionals that accurately account for weak non-covalent forces.[5]

Workflow for Computational Analysis: A robust computational study involves predicting the most stable dimer configuration of DNB-Phg.

  • Monomer Optimization: The geometry of a single DNB-Phg molecule is first optimized to find its lowest energy conformation.

  • Dimer Construction: Several potential dimer geometries are constructed, focusing on the interaction between the dinitrobenzoyl ring of one monomer and the phenyl ring of the other. Key geometries to test include:

    • Sandwich: Rings are perfectly eclipsed.

    • Parallel-Displaced: Rings are parallel but offset from one another. This is often the most favorable configuration for aromatic dimers as it balances electrostatic and dispersion forces.[2][7]

    • T-shaped: The edge of one ring points towards the face of the other.

  • Dimer Optimization & Energy Calculation: Each dimer geometry is optimized. The binding energy is then calculated by subtracting the energies of the two optimized monomers from the energy of the optimized dimer, correcting for Basis Set Superposition Error (BSSE).[5]

Dispersion-corrected DFT methods, such as B97-D or those from the M06 family, are recommended for their proven accuracy in modeling non-covalent interactions like cation-π and π-π stacking.[5][8] The results of these calculations typically predict a parallel-displaced geometry as the most stable, with an optimal interplanar distance of 3.3-3.8 Å.

G Fig. 1: Predicted Donor-Acceptor π-Stacking mol1 DNB-Phg Molecule 1 3,5-Dinitrobenzoyl (Acceptor, π-acidic) Phenylglycine (Donor, π-basic) mol2 DNB-Phg Molecule 2 3,5-Dinitrobenzoyl (Acceptor, π-acidic) Phenylglycine (Donor, π-basic) mol1:p->mol2:d

Caption: Integrated workflow for the comprehensive analysis of π-π interactions.

Implications for Drug Development

An understanding of π-π interactions is not merely academic; it is critical in the field of drug discovery. The ability of a small molecule to engage in π-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) in an enzyme's active site or a receptor's binding pocket can be a dominant factor in its binding affinity and selectivity.

The DNB-Phg scaffold serves as a valuable tool for:

  • Fragment-Based Screening: Derivatives can be used to probe for aromatic binding pockets in target proteins.

  • Lead Optimization: The dinitrobenzoyl group can be incorporated into lead compounds to enhance binding affinity through favorable π-stacking interactions with a target.

  • Understanding Selectivity: The principles demonstrated by DNB-Phg help rationalize why certain drugs bind to their intended targets over others, guiding the design of more selective and less toxic therapeutics.

By mastering the theoretical and experimental techniques outlined in this guide, researchers can effectively leverage the power of π-π interactions to design next-generation therapeutics with enhanced potency and specificity.

References

  • Title: Charge-transfer complexes of phenylephrine with nitrobenzene derivatives. Source: PubMed URL: [Link]

  • Title: Spectral Measurements of a Novel Charge Transfer Complex Formed by a Heterocyclic Aromatic Amine and 1,4-Dinitrobenzene: A Combined Experimental and DFT Approach. Source: Physical Chemistry Research URL: [Link]

  • Title: Synthesis and Spectral Analysis of Charge-Transfer Complexes of Triamterene Drug with 2,4,6-Trinitrophenol, 4-Nitrophenol, 4-Nitroacetophenone, and m -Dinitrobenzene Acceptors in the Solid-State Form: Experimental and DFT Studies. Source: Zhurnal Prikladnoii Spektroskopii URL: [Link]

  • Title: Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics. Source: MDPI URL: [Link]

  • Title: Computational Study of Pi-Pi Stacking Interactions in Large Curved and Planar Polycyclic Aromatic Hydrocarbons. Source: Mississippi State University Scholars Junction URL: [Link]

  • Title: Charge-transfer complex. Source: Wikipedia URL: [Link]

  • Title: Structure of π−π Interactions in Aromatic Liquids. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Source: ACS Omega URL: [Link]

  • Title: Enantioselective interaction of carbamoylated quinine and (S)-3,5-dinitrobenzoyl alanine: theoretical and experimental circular dichroism study. Source: RSC Publishing URL: [Link]

  • Title: Structure of π-π Interactions in Aromatic Liquids. Source: ISIS Neutron and Muon Source URL: [Link]

  • Title: Evidence of preferential π-stacking: a study of intermolecular and intramolecular charge transfer complexes. Source: Scilit URL: [Link]

  • Title: Evidence of preferential π-stacking: a study of intermolecular and intramolecular charge transfer complexes. Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Evidence of preferential π-stacking: A study of intermolecular and intramolecular charge transfer complexes. Source: ResearchGate URL: [Link]

  • Title: Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation. Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds. Source: PMC URL: [Link]

  • Title: Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Source: ACS Publications URL: [Link]

  • Title: Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. Source: MDPI URL: [Link]

  • Title: Experimental Measurement of Aromatic Stacking Affinities in the Context of Duplex DNA. Source: Journal of the American Chemical Society URL: [Link]

Sources

Synthesis pathways for N-(3,5-Dinitrobenzoyl)phenylglycine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(3,5-Dinitrobenzoyl)phenylglycine Derivatives for Chiral Applications

Introduction: The Architectural Logic of a Premier Chiral Selector

N-(3,5-Dinitrobenzoyl)phenylglycine and its derivatives represent a cornerstone class of chiral selectors, pivotal in the field of enantioselective chromatography. Their remarkable efficacy in separating racemic mixtures stems from a precisely engineered molecular architecture. The molecule integrates a π-electron deficient 3,5-dinitrobenzoyl (DNB) group, which acts as a π-acceptor, with a π-electron rich phenyl group from the phenylglycine backbone, which can act as a π-donor.[1] This creates a powerful "push-pull" electronic environment. The amide linkage provides crucial sites for hydrogen bonding and dipole-dipole interactions.[1] This combination of interaction points allows for the formation of transient, diastereomeric complexes with analyte enantiomers, leading to differential retention times and, consequently, their separation.

This guide provides a comprehensive overview of the primary synthetic pathways for these derivatives, focusing on the chemical principles, detailed experimental protocols, and the critical steps for their subsequent immobilization onto solid supports to create high-performance chiral stationary phases (CSPs).

Part 1: Synthesis of the N-(3,5-Dinitrobenzoyl)phenylglycine Chiral Selector

The most direct and widely adopted method for synthesizing the chiral selector is the acylation of phenylglycine with 3,5-dinitrobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Underlying Principle: The Schotten-Baumann Reaction

The reaction involves the nucleophilic attack of the amino group of phenylglycine on the highly electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The two electron-withdrawing nitro groups on the benzoyl ring significantly increase the partial positive charge on the carbonyl carbon, making the reaction rapid and efficient.[2][3] The reaction is typically carried out under basic conditions (Schotten-Baumann conditions) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

PG Phenylglycine (Nucleophile) Reaction_Center Acylation Reaction PG->Reaction_Center Nucleophilic Attack DNBCl 3,5-Dinitrobenzoyl Chloride (Electrophile) DNBCl->Reaction_Center Base Base (e.g., NaOH, Et3N) (HCl Scavenger) Base->Reaction_Center Neutralization Product N-(3,5-Dinitrobenzoyl)phenylglycine Byproduct HCl (neutralized by base) Reaction_Center->Product Reaction_Center->Byproduct

Caption: Core acylation reaction pathway.

Precursor Synthesis: Building the Blocks

While the primary reactants are often commercially available, understanding their synthesis provides deeper insight.

  • 3,5-Dinitrobenzoyl Chloride: This key electrophile is prepared from 3,5-dinitrobenzoic acid. The conversion is a standard procedure to activate a carboxylic acid, typically achieved by refluxing with thionyl chloride (SOCl₂) or reacting with phosphorus pentachloride (PCl₅).[3]

DNBA 3,5-Dinitrobenzoic Acid Reagent + SOCl₂ or PCl₅ DNBA->Reagent DNBCl 3,5-Dinitrobenzoyl Chloride Reagent->DNBCl

Caption: Synthesis of the acylating agent.

  • Phenylglycine: Available in its D, L, and racemic (DL) forms. For a comprehensive approach, it can be synthesized from mandelic acid via amination.[4] The choice of phenylglycine enantiomer ((R)- or (S)-) will determine the final configuration of the chiral selector and the elution order of analytes on the resulting CSP.

Detailed Experimental Protocol: Synthesis of (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine

This protocol describes a robust method for synthesizing the chiral selector.

Materials & Reagents:

  • (R)-(-)-Phenylglycine

  • 3,5-Dinitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (R)-(-)-Phenylglycine (1.0 eq) in 1 M sodium hydroxide solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (1.05 eq) in dichloromethane. Add this solution dropwise to the stirring phenylglycine solution over 30 minutes, ensuring the temperature remains below 10 °C. The use of a biphasic system (DCM/water) with vigorous stirring facilitates the reaction at the interface.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up & Isolation:

    • Separate the aqueous and organic layers.

    • Wash the organic layer with dilute HCl and then with brine.

    • Extract the aqueous layer with dichloromethane to recover any dissolved product.

    • Combine all organic layers and dry over anhydrous magnesium sulfate.[5]

  • Acidification & Precipitation: The desired product is often in the aqueous layer as its sodium salt. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of N-(3,5-Dinitrobenzoyl)phenylglycine will form.[2]

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water or tetrahydrofuran (THF), to yield the pure product.[1]

Part 2: Immobilization onto Silica Support for CSP Synthesis

The true utility of N-(3,5-Dinitrobenzoyl)phenylglycine is realized when it is immobilized onto a solid support to create a CSP. Covalent bonding is preferred as it ensures the long-term stability and durability of the column, preventing the chiral selector from leaching during operation.[6]

Principle: Multi-Step Covalent Grafting

The process involves functionalizing the silica surface with a linker or "tether," typically an aminopropyl group, followed by a coupling reaction to form a stable amide bond between the tether and the chiral selector.

cluster_0 Step 1: Silica Functionalization cluster_1 Step 2: Amide Coupling Silica Bare Silica Gel (Si-OH) APTES + APTES (Aminopropyltriethoxysilane) Silica->APTES AminoSilica Aminopropyl Silica (Si-Linker-NH₂) APTES->AminoSilica Selector N-(3,5-DNB)Phenylglycine (-COOH) AminoSilica->Selector Amide Bond Formation CouplingAgent + Carbodiimide (e.g., DCC, EDC) Selector->CouplingAgent CSP Final CSP (Immobilized Selector) CouplingAgent->CSP

Caption: Workflow for CSP synthesis.

Detailed Experimental Protocol: Immobilization on Aminopropyl Silica

This protocol outlines the covalent attachment of the chiral selector to a pre-functionalized silica support.

Materials & Reagents:

  • Aminopropyl-functionalized silica gel (5 µm)

  • N-(3,5-Dinitrobenzoyl)phenylglycine (the synthesized selector)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

Procedure:

  • Activation of Selector: Dissolve N-(3,5-Dinitrobenzoyl)phenylglycine (1.5 eq relative to amine sites on silica) in anhydrous DMF. Add the carbodiimide coupling agent (DCC or EDC, 1.5 eq) and stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid group.

  • Slurry Preparation: In a separate flask, suspend the aminopropyl silica gel in anhydrous DMF to create a slurry.

  • Coupling Reaction: Add the activated selector solution to the silica slurry. Allow the reaction to proceed at room temperature with gentle agitation (e.g., on a shaker or with an overhead stirrer) for 24 hours. The use of anhydrous solvent is critical to prevent the hydrolysis of the activated ester intermediate.[1]

  • Washing and Capping:

    • Filter the resulting CSP and wash it sequentially with DMF, DCM, and methanol to remove unreacted reagents and the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • (Optional but recommended) To cap any unreacted aminopropyl groups, the silica can be treated with a solution of acetic anhydride and pyridine in DCM.

  • Final Wash and Dry: Perform a final wash with methanol and dry the CSP under vacuum at 40-60 °C until a constant weight is achieved.[5]

Part 3: Characterization and Quality Control

Rigorous characterization is essential to validate the synthesis of both the selector and the final CSP.

Selector Characterization

The synthesized N-(3,5-Dinitrobenzoyl)phenylglycine should be analyzed to confirm its identity and purity.

ParameterMethodExpected Result / RationaleReference
Melting Point Melting Point ApparatusA sharp melting point indicates high purity. Literature values are typically in the range of 216-218 °C.[7]
Optical Rotation PolarimeterConfirms the enantiomeric identity and purity. For (R)-(-)-isomer, a specific rotation of approximately -102° (c=0.9 in THF) is expected.
Infrared (IR) Spectroscopy FT-IR SpectrometerConfirms the presence of key functional groups: N-H stretch (amide), C=O stretch (amide and carboxylic acid), and N-O stretches (nitro groups).[7]
Nuclear Magnetic Resonance NMR Spectrometer¹H NMR provides structural confirmation by showing characteristic peaks for aromatic protons (phenyl and dinitrobenzoyl rings) and the methine proton.[5]
CSP Characterization

The final chiral stationary phase must be evaluated to determine the success of the immobilization.

ParameterMethodRationaleReference
Elemental Analysis C, H, N AnalyzerQuantifies the carbon and nitrogen content of the modified silica. This data is used to calculate the surface coverage or "loading" (in µmol/m²) of the chiral selector.[1]
FT-IR Spectroscopy FT-IR SpectrometerConfirms the presence of the chiral selector on the silica surface by identifying the characteristic amide and nitro group peaks.[1]
Chromatographic Testing HPLC SystemThe ultimate test of the CSP's functionality. It is evaluated by separating a set of well-known racemic compounds to determine its enantioselectivity (α) and resolution (Rs).[5][8]

Conclusion

The synthesis of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives is a well-established yet nuanced process that forms the foundation for producing powerful tools for chiral separation. The primary pathway, a robust acylation reaction, is efficient and scalable. The subsequent covalent immobilization onto a solid support like silica is the critical step that translates a molecule's inherent chirality into a functional chromatographic phase. By understanding the causality behind each step—from the choice of activating agent to the necessity of anhydrous conditions—researchers can reliably produce high-quality chiral stationary phases tailored for demanding applications in the pharmaceutical, chemical, and life science industries.

References

  • MySkinRecipes. (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine. [Link]

  • PubMed. Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. [Link]

  • Obrnuta faza. Chiral Stationary Phases. [Link]

  • ZirChrom. ZirChrom-Chiral. [Link]

  • ResearchGate. Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. [Link]

  • Scribd. 3:5-Dinitrobenzoic Acid Prep & Acylation. [Link]

  • Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

  • Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.

Sources

Comparative Technical Analysis: Ionic vs. Covalent DNBPG Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-Dinitrobenzoyl Phenylglycine (DNBPG) chiral stationary phase (CSP) represents a cornerstone of "Pirkle-type" (brush-type) chromatography. Unlike polysaccharide phases that rely on inclusion complexes, DNBPG phases operate via distinct, predictable donor-acceptor mechanisms.

For the method development scientist, the critical decision lies not just in the selector, but in its mode of attachment to the silica support: Ionic or Covalent .

This guide dissects the functional, mechanical, and operational differences between these two phases. While the Covalent DNBPG offers superior robustness and solvent versatility, the Ionic DNBPG provides unique selectivity profiles driven by the electrostatic freedom of the ligand. This document provides the protocols and decision frameworks necessary to deploy these phases effectively in drug development workflows.

The Chemistry of the Phases[1]

To understand the operational differences, one must first understand the ligand architecture. Both phases utilize (R)-(-)-N-(3,5-Dinitrobenzoyl)-phenylglycine as the chiral selector. This selector acts as a


-electron acceptor, designed to resolve analytes containing 

-electron donor groups (e.g., aromatics, naphthyls).
Structural Comparison

The divergence occurs at the linkage to the aminopropyl silica backbone.

  • Ionic DNBPG: The acidic carboxyl group of the phenylglycine forms an electrostatic ion-pair with the amine-functionalized silica. This bond is labile.

  • Covalent DNBPG: The carboxyl group is chemically bonded to the amine via an amide linkage . This bond is permanent.

Visualization of Ligand Attachment

The following diagram illustrates the structural difference and its impact on ligand mobility and stability.

DNBPG_Structure cluster_ionic Ionic Phase (Type A) cluster_covalent Covalent Phase Silica Silica Support (Aminopropyl) Selector DNBPG Selector (Pi-Acceptor) I_Silica Silica-NH3+ I_Selector (-OOC)-DNBPG I_Silica->I_Selector Electrostatic Attraction (Salt Bridge) C_Silica Silica-NH- C_Selector (CO)-DNBPG C_Silica->C_Selector Amide Bond (Permanent)

Figure 1: Mechanistic comparison of ligand attachment. The ionic phase relies on a salt bridge susceptible to dissociation, while the covalent phase utilizes a stable amide bond.

Mechanistic Implications & Selectivity[2]

While both phases utilize the same chiral selector, they do not always yield identical separations. The mode of attachment influences the spatial freedom of the selector.

The "Three-Point" Interaction Model

Pirkle phases require a minimum of three simultaneous interactions between the analyte and the selector to achieve chiral recognition. For DNBPG, these are:

  • 
    -
    
    
    
    Interaction:
    Between the analyte's
    
    
    -donor ring and the selector's DNB
    
    
    -acceptor ring.
  • Hydrogen Bonding: Between amide/carbamate dipoles.

  • Steric Hindrance: Physical exclusion based on the shape of the chiral cleft.

Selectivity Differences[2][3][4]
  • Ionic Selectivity: The ionically bound ligand has slightly higher conformational freedom. In some cases (e.g., specific beta-lactams or atropisomers), the ionic interaction itself contributes to the binding pocket, offering higher

    
     values (selectivity factors) than the covalent counterpart.
    
  • Covalent Selectivity: The amide linker introduces rigidity. While generally similar to the ionic phase, the covalent phase may show reduced selectivity for compounds that require the specific geometry of the ion-pair interface.

Operational Parameters: Solvent Compatibility

This is the single most critical differentiator. Misuse of solvents on the Ionic DNBPG is the leading cause of column failure in R&D labs.

Solvent Compatibility Matrix
ParameterIonic DNBPG (Type A)Covalent DNBPG
Primary Mode Normal Phase (NP)Normal (NP) & Reversed Phase (RP)
Standard Mobile Phase Hexane / IPA (or Ethanol)Hexane / IPA, MeOH / Water, ACN / Water
Polar Modifiers Strictly Limited. High % alcohols can wash off the selector.Unlimited. Compatible with 100% Ethanol, Methanol, etc.
Acid/Base Additives FORBIDDEN. Acids/Bases disrupt the ion pair.Allowed. 0.1% TFA or TEA can be used to sharpen peaks.
Strong Solvents Avoid. No THF, Chloroform, or DCM (unless specifically validated).Compatible. THF, Chloroform, DCM are safe.
Inversion of Elution Not typically possible via solvent.Possible by switching to "Inverted Phase" solvents (e.g., Chloroform).

Critical Warning: Never use ammonium acetate, diethylamine, or trifluoroacetic acid (TFA) on an Ionic DNBPG column. These reagents will displace the DNBPG ligand, effectively stripping the column and leaving you with bare aminopropyl silica.

Method Development Protocol

The following workflow ensures scientific rigor when screening these phases. It prioritizes the Covalent phase for robustness, reserving the Ionic phase for difficult separations requiring unique selectivity.

Step-by-Step Screening Workflow
  • Solubility Check: Dissolve analyte in Hexane/IPA (50:50). If insoluble, move directly to Covalent screening (RP mode).

  • Primary Screen (Covalent):

    • Column: Covalent DNBPG (e.g., Regis Whelk-O 1 or Pirkle Covalent).

    • Mobile Phase: Hexane/IPA (90:10) isocratic.

    • Flow: 1.0 mL/min.[1]

    • Goal: Assess retention (

      
      ) and selectivity (
      
      
      
      ).
  • Optimization:

    • If

      
      : Switch to Ionic DNBPG .
      
    • Ionic Protocol: Use strictly neutral Hexane/IPA mixtures. Start at 98:2 to prevent stripping.

  • Reverse Phase Check (Covalent Only):

    • If Normal Phase fails, flush Covalent column with Ethanol -> Water -> MeOH/Water.

    • Screen with MeOH/Water (80:20).

Decision Tree Diagram

Method_Dev Start Start: Chiral Analyte Solubility Is Analyte Soluble in Hexane/IPA? Start->Solubility Covalent_NP Screen 1: Covalent DNBPG (Normal Phase) Solubility->Covalent_NP Yes Covalent_RP Screen 3: Covalent DNBPG (Reversed Phase) Solubility->Covalent_RP No Analyze_Res Resolution > 1.5? Covalent_NP->Analyze_Res Success Validate Method Analyze_Res->Success Yes Ionic_Screen Screen 2: Ionic DNBPG (Strict NP Conditions) Analyze_Res->Ionic_Screen No (Selectivity Issue) Ionic_Screen->Success Success Ionic_Screen->Covalent_RP Fail

Figure 2: Strategic decision tree for DNBPG phase selection. Note the prioritization of Covalent phases due to operational robustness.

Troubleshooting & System Suitability

To ensure data integrity (E-E-A-T), every experimental sequence must include self-validating controls.

The "Bleed" Test (Ionic Only)

Ionic phases can "bleed" the selector if the mobile phase is too polar.

  • Symptom: Rising baseline or "ghost peaks" at the retention time of the DNBPG molecule itself.

  • Validation: Run a blank gradient (Hexane -> 20% IPA). If a peak appears, the column is degrading.

  • Remedy: None. The column must be dedicated to low-polarity work.

Memory Effects

DNBPG phases are electron acceptors. If you inject a strong


-donor (e.g., concentrated anthracene derivative), it may adsorb irreversibly.
  • Protocol: Always end sequences with a wash step.

    • Covalent: Wash with THF or Chloroform to strip adsorbed donors.

    • Ionic: Wash with 100% IPA (Do not use stronger solvents).

References

  • Regis Technologies. (n.d.).[2] Pirkle-Type Chiral Stationary Phases: Technical Guide. Retrieved from [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Organic Chemistry, 49(1), 138-140.
  • Berthod, A., et al. (1990).[3] Interactions of Chiral Molecules with an (R)-N-(3,5-Dinitrobenzoyl) Phenylglycine HPLC Stationary Phase. Chirality, 2(1), 38-42.[3] Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Selectors and Mechanisms.[1][3] Retrieved from [Link]

Sources

Thermodynamic parameters of DNBPG enantiomer binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Thermodynamic Parameters of DNBPG Enantiomer Binding

For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in how enantiomers interact with their biological targets is paramount. The stereospecificity of drug action is a cornerstone of modern pharmacology, making the precise characterization of chiral recognition events an essential endeavor. N-(2,4-Dinitrophenyl)glycine (DNBPG), a derivative of the simplest amino acid, glycine, provides a valuable model system for exploring the fundamental forces that govern enantioselective binding. While glycine itself is achiral, its derivatives can be chiral, and understanding their interactions is crucial.[1]

This guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—that define the binding of DNBPG enantiomers to a chiral selector. By dissecting these parameters, we can move beyond simple affinity measurements to uncover the specific molecular interactions that drive chiral recognition.

Chiral recognition, the ability of a chiral selector to differentiate between two enantiomers, is fundamentally a thermodynamic phenomenon. The differential binding affinity for two enantiomers arises from a difference in the Gibbs free energy of binding (ΔΔG). This key parameter is related to the enantioselectivity factor (α) used in chromatography and is governed by the enthalpy (ΔH) and entropy (ΔS) changes associated with the binding event for each enantiomer, as described by the fundamental equation of thermodynamics:

ΔG = ΔH - TΔS

  • ΔG (Gibbs Free Energy): Represents the overall energy change of binding and determines the binding affinity (K_a) or dissociation constant (K_d). A more negative ΔG indicates a stronger binding interaction. The difference in ΔG between two enantiomers (ΔΔG) dictates the degree of chiral discrimination.

  • ΔH (Enthalpy): Reflects the heat change upon binding. A negative ΔH (exothermic) typically indicates the formation of favorable non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.[2]

  • ΔS (Entropy): Represents the change in the randomness or disorder of the system upon binding. The entropy term can be complex, encompassing changes in the conformational freedom of the interacting molecules and the release of ordered solvent molecules from their surfaces.[3]

A binding process can be primarily enthalpy-driven (large negative ΔH) or entropy-driven (large positive TΔS).[4] Understanding which of these forces dominates the chiral recognition of DNBPG enantiomers provides deep insights into the binding mechanism.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the complete thermodynamic characterization of a binding interaction in solution.[5][6] It measures the heat released or absorbed during the titration of a ligand (in this case, a DNBPG enantiomer) into a solution containing a macromolecule (the chiral selector).

Expertise in Experimental Design

The choice of a soluble chiral selector is critical. This could be a protein, a cyclodextrin derivative, or a synthetic macrocycle known to exhibit chiral recognition capabilities. The success of an ITC experiment hinges on careful planning. For instance, the expected binding affinity dictates the necessary concentrations of the selector and the DNBPG enantiomers. A useful parameter to consider is the 'c-value' (c = n * [Macromolecule] / K_d), which should ideally be between 10 and 1000 for a well-defined binding isotherm.[5]

Protocol: ITC Analysis of DNBPG Enantiomer Binding
  • Preparation:

    • Dissolve the purified chiral selector and each DNBPG enantiomer (D-DNBPG and L-DNBPG) in the same, precisely matched buffer (e.g., phosphate-buffered saline, pH 7.4). Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Thoroughly degas all solutions to prevent the formation of air bubbles in the calorimeter cell.

    • Determine the accurate concentrations of all reactants, for example, by UV-Vis spectroscopy.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the chiral selector solution into the sample cell (typically ~200-300 µL).

    • Load the DNBPG enantiomer solution into the injection syringe (typically ~40-50 µL). The concentration of the DNBPG solution should be 10-15 times that of the chiral selector.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material diffused from the syringe into the cell.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating the DNBPG enantiomer into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of DNBPG to the chiral selector.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (K_a or K_d), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG = -RT ln(K_a)) and the entropy (ΔS = (ΔH - ΔG) / T).

    • Repeat the entire experiment for the other enantiomer under identical conditions.

Visualizing the ITC Workflow

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Selector Prepare Chiral Selector Solution Prep_Buffer Ensure Identical Degassed Buffer Prep_Selector->Prep_Buffer Prep_DNBPG Prepare D/L-DNBPG Enantiomer Solutions Prep_DNBPG->Prep_Buffer Load_Cell Load Selector into Sample Cell Prep_Buffer->Load_Cell Load_Syringe Load DNBPG into Syringe Prep_Buffer->Load_Syringe Titration Perform Titration (Inject DNBPG into Cell) Load_Cell->Titration Load_Syringe->Titration Raw_Data Raw Thermogram (Heat Pulses) Titration->Raw_Data Integration Integrate Peaks Raw_Data->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Thermo_Params Obtain: Ka, n, ΔH, ΔS, ΔG Fitting->Thermo_Params

Caption: Workflow for determining thermodynamic parameters using ITC.

Temperature-Dependent Chiral Chromatography

An alternative and widely used method for obtaining thermodynamic data is through temperature-dependent chiral chromatography. This technique is particularly useful when a soluble chiral selector is not available or when studying interactions with a chiral stationary phase (CSP). By performing separations at different temperatures, one can construct a van't Hoff plot to determine ΔH and ΔS.

Expertise in Method Development

The selection of the CSP is paramount. For a dinitrophenyl-containing analyte like DNBPG, a Pirkle-type CSP is a logical choice, as it is designed for chiral recognition involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2] The mobile phase composition must also be carefully optimized to achieve good separation and reasonable retention times.

Protocol: van't Hoff Analysis via Chiral HPLC
  • System Setup:

    • Equip an HPLC system with a column oven for precise temperature control and a chiral column (e.g., a Pirkle-type CSP).

    • Prepare a mobile phase (e.g., hexane/isopropanol with a small amount of acetic acid) and a solution of racemic DNBPG.

  • Chromatographic Runs:

    • Set the column oven to the first temperature (e.g., 15°C) and allow the system to fully equilibrate.

    • Inject the racemic DNBPG sample and record the chromatogram.

    • Determine the retention times (t_R) for both enantiomers and the void time (t_0).

    • Increase the temperature in increments (e.g., 5°C) up to a maximum (e.g., 40°C), ensuring complete system equilibration at each step. Repeat the injection and data recording at each temperature.

  • Data Calculation:

    • For each enantiomer at each temperature, calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0 .

    • The Gibbs free energy of transfer from the mobile to the stationary phase is related to k' by: ΔG = -RT ln(k') .

  • van't Hoff Plot Construction:

    • The van't Hoff equation relates the retention factor to enthalpy and entropy: ln(k') = -ΔH / RT + ΔS / R , where R is the gas constant.

    • For each enantiomer, plot ln(k') versus the inverse of the absolute temperature (1/T).

    • The plot should be linear if the binding mechanism does not change over the temperature range.

    • The slope of the line is equal to -ΔH / R , and the y-intercept is equal to ΔS / R .

    • Calculate ΔH and ΔS for each enantiomer from the slope and intercept of its respective plot.

Visualizing the Chromatographic Workflow

VantHoff_Workflow cluster_runs 1. Chromatographic Runs at Multiple Temperatures cluster_calc 2. Data Calculation cluster_plot 3. van't Hoff Analysis Start Racemic DNBPG Sample & Chiral HPLC System Temp1 Run at T1 (e.g., 15°C) Start->Temp1 Temp2 Run at T2 (e.g., 20°C) Temp1->Temp2 TempN ... Run at Tn Temp2->TempN Measure_tR Measure Retention Times (t_R1, t_R2) and Void Time (t_0) TempN->Measure_tR Calc_k Calculate Retention Factor (k') for each enantiomer at each T Measure_tR->Calc_k Plot Plot ln(k') vs. 1/T for each enantiomer Calc_k->Plot Fit Perform Linear Regression Plot->Fit Slope Slope = -ΔH/R Fit->Slope Intercept Intercept = ΔS/R Fit->Intercept Thermo_Params Determine ΔH & ΔS for each enantiomer Slope->Thermo_Params Intercept->Thermo_Params

Caption: Workflow for van't Hoff analysis using chiral chromatography.

Data Presentation and Interpretation

The ultimate goal is to compare the thermodynamic profiles of the two enantiomers. A well-structured table is ideal for this purpose.

Table 1: Hypothetical Thermodynamic Data for DNBPG Enantiomer Binding to a Chiral Selector at 298 K (25°C)

ParameterD-DNBPG (More Retained)L-DNBPG (Less Retained)Difference (D - L)
K_d (µM) 50150-
ΔG (kcal/mol) -5.87-5.22ΔΔG = -0.65
ΔH (kcal/mol) -8.20-6.50ΔΔH = -1.70
-TΔS (kcal/mol) 2.331.28-TΔΔS = 1.05
Mechanistic Interpretation

The data in Table 1 tells a compelling story about the chiral recognition mechanism:

  • Enantioselectivity: The more strongly binding enantiomer (D-DNBPG) has a more negative ΔG. The difference, ΔΔG, of -0.65 kcal/mol is the thermodynamic measure of enantioselectivity.

  • Driving Force: For both enantiomers, the binding is enthalpy-driven , as indicated by the large, negative ΔH values, which are significantly greater than the unfavorable entropy contribution (-TΔS is positive). This suggests that the formation of specific, energy-releasing interactions like hydrogen bonds and π-π stacking with the dinitrophenyl ring are the primary drivers for binding.

  • The Origin of Selectivity: The difference in binding affinity comes predominantly from a more favorable enthalpy for the D-enantiomer (ΔΔH = -1.70 kcal/mol). This implies that the D-enantiomer can form stronger or more numerous hydrogen bonds and/or achieve a better geometric fit for optimal van der Waals and π-π interactions with the chiral selector. The binding of the D-enantiomer is also accompanied by a slightly larger entropic penalty, which is common when a more rigid, well-defined complex is formed.

Visualizing Thermodynamic Differentiation

Thermo_Recognition Selector Chiral Selector D_Complex D-DNBPG-Selector Complex Stronger H-bonds Optimal π-π stacking Selector->D_Complex:f0 Binds L_Complex L-DNBPG-Selector Complex Weaker/Fewer H-bonds Sub-optimal fit Selector->L_Complex:f0 Binds D_Enantiomer D-DNBPG D_Enantiomer->D_Complex:f0 D_Thermo Large Negative ΔH Unfavorable ΔS More Negative ΔG D_Complex:f1->D_Thermo:f0 L_Enantiomer L-DNBPG L_Enantiomer->L_Complex:f0 L_Thermo Negative ΔH Less Unfavorable ΔS Less Negative ΔG L_Complex:f1->L_Thermo:f0

Caption: Chiral recognition driven by differences in binding thermodynamics.

Conclusion

Determining the thermodynamic parameters for DNBPG enantiomer binding provides a quantitative framework for understanding the molecular basis of chiral recognition. By employing techniques like Isothermal Titration Calorimetry and temperature-dependent chromatography, researchers can dissect the binding event into its enthalpic and entropic components. This detailed thermodynamic signature is invaluable in the rational design of chiral selectors for separations, the development of stereoselective catalysts, and the optimization of drug candidates where enantiomer-specific interactions with biological targets are critical for efficacy and safety.

References

  • Thermodynamic basis of chiral recognition in a DNA aptamer.RSC Publishing.
  • Structural and thermodynamic basis of affinity in anti-dinitrophenyl antibody.PubMed.
  • Thermodynamics of the interaction of epsilon-dinitrophenyl-L-lysine and the subunits (Fab) of bovine colostral immunoglobulin G1 anti-dinitrophenyl antibody.PubMed.
  • Towards Reproducible Enzyme Modeling with Isothermal Titr
  • Biological Applications of Isothermal Titration Calorimetry.Physical Chemistry Research.
  • Thermodynamics of the interaction of epsilon-dinitrophenyl-L-lysine and the subunits (Fab) of bovine colostral immunoglobulin G1 anti-dinitrophenyl antibody.PMC.
  • N-(2,4-Dinitrophenyl)glycine | C8H7N3O6 | CID 14135.PubChem.
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.PubMed.
  • (PDF) Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.PMC.
  • (PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography.
  • Isothermal Titration Calorimetry. General Formalism Using Binding Polynomials | Request PDF.
  • Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+.PMC.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Isothermal titration calorimetry.
  • DNP-glycine 1084-76-0.Sigma-Aldrich.
  • Chiral Selectivity in the Achiral Amino Acid Glycine.PubMed.
  • Thermodynamics of the binding of 2,4-dinitrophenyl and 2,4,6-trinitrophenyl haptens to the homologous and heterologous rabbit antibodies.Semantic Scholar.
  • Thermodynamics of Cooperative DNA Recognition at a Replication Origin and Transcription Regul
  • Enthalpy- versus Entropy-Driven Molecular Recognition in the Era of Biologics.PubMed.

Sources

Methodological & Application

Application Note: Method Development for Enantioseparations using DNBPG Chiral Columns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The DNBPG (Dinitrobenzoylphenylglycine) column represents the archetype of "Pirkle-type" (brush-type) chiral stationary phases (CSPs). Unlike polysaccharide columns that rely on inclusion complexes, DNBPG relies on specific, designable intermolecular interactions.

This guide provides a rigorous method development strategy for DNBPG columns. It is intended for researchers separating racemates containing


-basic (electron-rich) aromatic systems , such as aryl amines, sulfoxides, and alcohols.
Why DNBPG?
  • Predictability: Unlike the "black box" mechanisms of polymer phases, DNBPG separations follow a rational "lock-and-key" model.

  • Durability: The chiral selector is covalently bonded to aminopropyl silica, allowing for robust use in Normal Phase and Supercritical Fluid Chromatography (SFC).

  • Inversion Capability: Availability of both (R) and (S) column versions allows for the reversal of elution order (peak inversion), critical for trace impurity analysis.

Scientific Foundation: The Mechanism of Action

To develop a method on DNBPG, one must understand the Three-Point Interaction Model (Dalgleish). The DNBPG phase acts as a


-electron acceptor  due to the electron-withdrawing nitro groups on the benzoyl ring.
The Interaction Triad

For chiral recognition to occur, the analyte must engage in at least three simultaneous interactions with the CSP. For DNBPG, these are typically:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient dinitrobenzoyl (DNB) ring of the CSP stacks with an electron-rich aromatic ring on the analyte.
  • Hydrogen Bonding: The amide linker in the CSP acts as a dipole, offering both H-bond donor (NH) and acceptor (C=O) sites.

  • Steric/Dipole Interaction: The phenylglycine group provides steric bulk that prevents the "wrong" enantiomer from fitting into the interaction site.

Visualization: The Chiral Recognition Mechanism[1]

DNBPG_Mechanism CSP DNBPG Stationary Phase (Pi-Acid / Electron Acceptor) Interaction1 Pi-Pi Stacking (Primary Force) CSP->Interaction1 Interaction2 Hydrogen Bonding (Directional Force) CSP->Interaction2 Interaction3 Steric Hindrance (Discriminatory Force) CSP->Interaction3 Analyte Target Racemate (Pi-Base / Electron Donor) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Complex Transient Diastereomeric Complex Separation Enantiomeric Separation Complex->Separation Differential Stability (Delta G) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 1: The mechanistic triad required for separation on DNBPG phases. The analyte must possess complementary functional groups to the CSP.

Method Development Protocol

Do not rely on trial and error. Follow this stepwise protocol to systematically screen and optimize the separation.

Phase 1: Solubility and Mode Selection

DNBPG is overwhelmingly used in Normal Phase (NP) .

  • Standard Diluent: Dissolve sample in Mobile Phase or pure Hexane/IPA.

  • Avoid: Water (unless specifically using a Reversed-Phase bonded DNBPG, which is rare).

  • Concentration: 0.5 – 1.0 mg/mL for screening.

Phase 2: Mobile Phase Screening (Normal Phase)

The standard mobile phase consists of a non-polar hydrocarbon (Hexane or Heptane) and a polar alcohol modifier.

Step 2.1: The "Standard" Screen Run the following isocratic condition first. This works for ~60% of compatible racemates.

  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Isopropyl Alcohol (IPA)

  • Ratio: 80:20 (A:B)

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns)

  • Temp: 25°C

Step 2.2: Modifier Selection If retention is too low (


) or resolution is poor, switch the modifier.
  • Ethanol: Often provides sharper peaks and different selectivity than IPA.

  • Methanol: Stronger eluent. Use if retention is excessive in IPA. Note: Miscibility issues with Hexane may occur; use ~5% IPA as a bridge or use Heptane.

Phase 3: Optimization of Peak Shape (Additives)

DNBPG columns contain amide linkages that can interact non-specifically with ionizable groups.

Analyte TypeSymptomRequired AdditiveRecommended Concentration
Acidic (e.g., Carboxylic acids)Tailing, BroadeningAcetic Acid or TFA0.1% in Mobile Phase
Basic (e.g., Amines)Tailing, Retention driftDiethylamine (DEA) or TEA0.1% in Mobile Phase
Neutral Good symmetryNoneN/A
Phase 4: Thermodynamic Optimization

Pirkle phases often show enhanced selectivity (


) at lower temperatures .
  • If

    
     at 25°C, lower the temperature to 15°C or 10°C.
    
  • Mechanism:[1][2][3][4] Lower temperature increases the stability difference (

    
    ) between the two diastereomeric complexes.
    
Visualization: Method Development Workflow

Method_Dev_Flow Start START: Analyte Characterization (Is it Pi-Basic?) Solubility Solubility Check (Hexane/IPA) Start->Solubility Screen1 Screen 1: Hexane/IPA (80:20) Flow: 1.0 mL/min, 25°C Solubility->Screen1 Decision1 Check Retention (k) & Resolution (Rs) Screen1->Decision1 Good Rs > 1.5 Finalize Method Decision1->Good Excellent Separation LowRet Low Retention (k < 1) Decrease % IPA to 5-10% Decision1->LowRet Elutes too fast HighRet High Retention (k > 10) Increase % IPA or switch to EtOH Decision1->HighRet Elutes too slow BadShape Poor Peak Shape (Tailing) Decision1->BadShape Tailing TempOpt Optimize Temperature Try 10°C - 20°C Decision1->TempOpt Rs between 1.0 - 1.4 LowRet->Screen1 HighRet->Screen1 Additive Add 0.1% TFA (Acids) or 0.1% DEA (Bases) BadShape->Additive Additive->Decision1 TempOpt->Good

Figure 2: Decision tree for optimizing separations on DNBPG columns.

Column Care and Maintenance Protocols

DNBPG columns are robust but susceptible to chemical damage if mishandled.

Conditioning (New Columns)
  • Flush: 20 Column Volumes (CV) of the shipping solvent (usually Hexane/IPA).[5]

  • Equilibration: 10-20 CV of the specific mobile phase before the first injection.

  • Ramping: Never jump from 0 to 1.0 mL/min. Ramp flow rate over 2 minutes to protect the packed bed.

Storage
  • Short Term (Overnight): Leave in the mobile phase (unless it contains >0.5% acidic/basic additives).

  • Long Term (>3 Days): Flush additives out with 90:10 Hexane:IPA (neutral). Store in 90:10 Hexane:IPA.

  • Never: Store in water or buffers.

Regeneration (Cleaning)

If retention times drift or backpressure increases:

  • Disconnect column from detector.[1]

  • Flush 20 CV 100% IPA (removes polar contaminants).

  • Flush 20 CV 100% Ethanol (optional, stronger wash).

  • Flush 20 CV Hexane (re-equilibrate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Separation Analyte lacks

-donor groups
DNBPG is likely the wrong phase. Try a Polysaccharide (AD/OD) column.
Broad Peaks Slow mass transfer or solubilityIncrease temperature (30-40°C) or switch modifier to Ethanol.
Peak Tailing Interaction with residual silanolsAdd 0.1% DEA (for amines) or TFA (for acids).
Retention Drift Water accumulation in HexaneUse dry solvents; install a moisture trap or add 0.1% water intentionally to stabilize.
High Backpressure Particulates or precipitationReverse flush (if allowed by manufacturer) or replace inlet frit. Filter samples (0.2µm).

References

  • Regis Technologies. Chiral Stationary Phases - Method Development Guide. (Pioneer of Pirkle-concept columns). [Link]

  • Pirkle, W. H., et al. Rational design of chiral stationary phases. (Foundational academic context). [Link]

  • Phenomenex. HPLC Column Protection and Care Guide. [Link]

Sources

Application Note: Enantioseparation of Aromatic Amines using N-(3,5-Dinitrobenzoyl)phenylglycine (DNBPG) CSP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of enantiomeric aromatic amines is a critical workflow in pharmaceutical development, particularly for atropisomeric compounds (e.g., BINAM derivatives) and chiral intermediates. This guide details the use of the N-(3,5-Dinitrobenzoyl)phenylglycine (DNBPG) Chiral Stationary Phase (CSP).

Unlike polysaccharide-based columns, the DNBPG phase—a "Pirkle-type" brush phase—relies on a specific, predictable three-point interaction mechanism. This allows for rational method development rather than random screening. This note provides a validated protocol for separating 1,1'-Binaphthyl-2,2'-diamine , a model aromatic amine, and outlines the mechanistic principles ensuring reproducibility.

Mechanistic Principles

The DNBPG Stationary Phase

The DNBPG CSP consists of N-(3,5-dinitrobenzoyl)phenylglycine covalently bonded to aminopropyl silica. It acts primarily as a


-electron acceptor  due to the electron-deficient dinitrobenzoyl moiety.
Chiral Recognition Mechanism

For aromatic amines (which are typically


-electron donors), the separation is driven by a predictable "lock-and-key" mechanism involving three simultaneous interactions:
  • 
     Interaction:  Between the electron-rich aromatic ring of the analyte and the electron-deficient 3,5-dinitrobenzoyl ring of the CSP.
    
  • Hydrogen Bonding: Between the amide dipoles of the CSP and the amine protons/lone pairs of the analyte.

  • Steric Hindrance: The spatial arrangement of the phenyl group on the glycine linker creates a chiral cleft that favors one enantiomer over the other.

Interaction Visualization

The following diagram illustrates the interaction model, guiding the choice of mobile phase modifiers.

DNBPG_Mechanism CSP DNBPG Selector (Pi-Acceptor) Complex Transient Diastereomeric Complex CSP->Complex Selectivity Source Interaction1 Pi-Pi Stacking (Primary Force) CSP->Interaction1 Analyte Aromatic Amine (Pi-Donor) Analyte->Complex Binding Analyte->Interaction1 Silica Silica Support Silica->CSP Covalent Linkage Interaction1->Complex Interaction2 Hydrogen Bonding (Secondary Force) Interaction2->Complex Interaction3 Steric Exclusion (Discrimination) Interaction3->Complex

Figure 1: Mechanistic interaction model between the DNBPG selector and an aromatic amine analyte.

Method Development Strategy

Pirkle-type phases require Normal Phase conditions for optimal performance.[1] Aqueous reversed-phase conditions generally suppress the essential H-bonding and


 interactions required for this specific CSP.
Mobile Phase Selection
  • Base Solvent: Hexane or Heptane (Non-polar, promotes polar interactions).

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA).

    • Recommendation: Start with Ethanol . It often provides sharper peaks for amines compared to IPA due to better solubility and H-bond kinetics.

  • Additives: For free amines, peak tailing is a common risk due to interaction with residual silanols.

    • Standard Additive: 0.1% Triethylamine (TEA) or Diethylamine (DEA) is recommended if tailing is observed.

Optimization Workflow

Method_Dev_Flow Start Start: Aromatic Amine Sample Screen1 Screen 1: Hexane/Ethanol (80:20) Flow: 1.0 mL/min Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Success Validation & Scale-up Check1->Success Yes Adjust1 Decrease Modifier (e.g., 90:10 or 95:5) Check1->Adjust1 No (Rs < 1.5) Check2 Peak Tailing? Adjust1->Check2 AddBase Add 0.1% TEA or DEA Check2->AddBase Yes SwitchMod Switch Modifier to IPA (Hexane/IPA 90:10) Check2->SwitchMod No (Selectivity Issue) AddBase->Screen1 Retest SwitchMod->Check1 Retest

Figure 2: Decision tree for optimizing aromatic amine separation on DNBPG.

Validated Protocol: Separation of 1,1'-Binaphthyl-2,2'-diamine (BINAM)[2][3]

This protocol is derived from standard Pirkle-column methodologies and optimized for atropisomeric amines.

Equipment & Reagents[2]
  • Column: Regis (or equivalent) (R)-DNBPG (250 x 4.6 mm, 5 µm).

    • Note: Using the (R)-phase elutes the (S)-amine first (typically). Switching to the (S)-DNBPG column will invert the elution order.

  • System: HPLC with UV-Vis or PDA detector.

  • Solvents: HPLC Grade n-Hexane, Ethanol (absolute), Isopropanol.

  • Sample: Racemic 1,1'-Binaphthyl-2,2'-diamine.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Hexane / Ethanol (80:20 v/v)Ethanol maximizes solubility of the binaphthyl system while maintaining strong

retention.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.
Temperature 25°CLower temperatures favor the enthalpy-driven

complex formation.
Detection UV @ 254 nm or 230 nmAromatic amines have strong absorbance in the UV region.
Injection Vol. 5 - 10 µLAvoid overloading to prevent peak broadening.
Procedure
  • Equilibration: Flush column with mobile phase for 20 column volumes (approx. 30-40 mins) until baseline stabilizes.

  • Blank Run: Inject mobile phase to ensure no ghost peaks.

  • Sample Prep: Dissolve 1 mg of BINAM in 1 mL of mobile phase .

    • Critical: Do not dissolve in 100% Ethanol if using a high-Hexane mobile phase, as solvent mismatch can cause peak distortion.

  • Execution: Inject sample. Run time is typically < 20 minutes.

  • Shutdown: Flush with 90:10 Hexane/IPA before storage. Do not leave amine-containing additives in the column for extended periods.[2]

Expected Results
  • Alpha (

    
    ):  Typically > 1.20 for this separation.
    
  • Elution Order: The elution order is dependent on the absolute configuration of the CSP.[3] For an (R)-DNBPG column, the complex stability differs significantly between the (R)- and (S)-BINAM, resulting in baseline resolution.

Troubleshooting & Critical Considerations

Peak Tailing

Cause: Interaction between the basic amine group of the analyte and residual acidic silanols on the silica support. Solution:

  • Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Ensure the column is "Covalently Bonded" (e.g., Regis Whelk-O or covalent DNBPG) if using aggressive modifiers, although standard Pirkle phases are robust.

Low Retention ( )

Cause: Mobile phase is too strong (too polar). Solution:

  • Reduce Ethanol concentration (e.g., go from 20% to 5% or 10%).

  • Switch from Ethanol to Isopropanol (IPA is generally a weaker eluent for this phase, increasing retention).

Loss of Resolution Over Time

Cause: Adsorption of non-eluting contaminants or phase stripping (if using ionic phases with wrong solvents). Solution:

  • Regenerate column by flushing with 100% IPA, then 100% Hexane.

  • Warning: Ensure the DNBPG version used is Covalently Bonded before using harsh washes. Ionic versions (Pirkle Type 1-A) are less stable.

References

  • Regis Technologies. Chiral Application Guide IV. Retrieved from

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362.
  • Ryoo, J. J., et al. (2004).[4] Enantioseparation of Racemic 1,1'-Binaphthyl-2,2'-diamine by Preparative Liquid Chromatography. Bulletin of the Korean Chemical Society, 25(9).[4] Retrieved from

  • BGB Analytik. Chiral Handbook - Pirkle-Type Columns. Retrieved from

Sources

Optimizing Mobile Phase Composition for DNBPG Stationary Phases: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Pirkle-Type Phases

Chiral separations are a critical aspect of drug development and pharmaceutical analysis, as the stereochemistry of a molecule can profoundly impact its pharmacological and toxicological properties. Among the diverse array of chiral stationary phases (CSPs) available, the "brush-type" or "Pirkle-type" phases, named after William H. Pirkle, represent a foundational and versatile class of materials for enantioselective chromatography.[1]

This application note focuses on a classic and widely used Pirkle-type CSP: the (R)-N-(3,5-dinitrobenzoyl)phenylglycine (DNBPG) stationary phase.[2] DNBPG is classified as a π-electron acceptor phase.[1] Its chiral selector, covalently bonded to a silica support, features a phenylglycine core with a strongly electron-withdrawing 3,5-dinitrobenzoyl group. This chemical architecture makes it particularly effective for the resolution of racemic compounds that contain π-electron donor functionalities, such as aromatic rings.[1]

The success of a chiral separation on a DNBPG column is not solely dependent on the stationary phase; the composition of the mobile phase is a critical and highly influential factor. Proper optimization of the mobile phase can dramatically enhance selectivity and resolution, often turning a partial separation into a baseline-resolved one. This guide provides a detailed exploration of the principles and protocols for systematically optimizing mobile phase composition for DNBPG stationary phases, empowering researchers to develop robust and efficient enantioselective HPLC methods.

The Mechanism of Chiral Recognition on DNBPG Phases

The enantioselective power of a DNBPG stationary phase stems from its ability to form transient, diastereomeric complexes with the enantiomers of an analyte. The differential stability of these complexes leads to different retention times and, thus, separation. The prevailing model for this interaction is the "three-point interaction" model, which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[1]

On a DNBPG phase, these interactions are primarily:

  • π-π Interactions: The electron-deficient 3,5-dinitrobenzoyl ring of the CSP acts as a π-acceptor, forming a charge-transfer complex with a π-electron-rich aromatic system (a π-donor) on the analyte.[1]

  • Hydrogen Bonding: The amide linkage (-CONH-) and the carboxylic acid group in the phenylglycine selector provide sites for hydrogen bond donation and acceptance. Analytes with complementary hydrogen bonding functionalities (e.g., hydroxyls, amides, amines) can engage in these interactions.

  • Dipole-Dipole Interactions: The polar functional groups on both the CSP and the analyte can interact through dipole stacking.

  • Steric Interactions: The overall three-dimensional structure of the analyte must allow it to fit into the chiral cavity of the CSP in a way that facilitates the aforementioned interactions. The less-favored enantiomer will experience steric hindrance that prevents optimal binding.

The mobile phase plays a crucial role by modulating the strength and accessibility of these interaction sites. Organic modifiers and additives can compete with the analyte for binding sites on the stationary phase or alter the analyte's conformation and ionization state, thereby influencing retention and selectivity.[3][4]

A Systematic Approach to Mobile Phase Optimization

A logical, stepwise approach is the most efficient way to develop a robust chiral separation method on a DNBPG column. The following protocol outlines a systematic screening and optimization process, primarily focusing on the most common normal-phase chromatography mode.

Experimental Protocol: Systematic Mobile Phase Optimization

1. Initial Column Equilibration:

  • Before starting any method development, flush the new DNBPG column with 100% ethanol or isopropanol to ensure it is clean and properly solvated.
  • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:Isopropanol) for at least 20-30 column volumes, or until a stable baseline is achieved.

2. Scouting for Elution and Initial Separation (Alcohol Modifier Screening):

  • Objective: To find an alcohol modifier and concentration that elutes the analyte in a reasonable time (typically with a retention factor, k', between 2 and 10) and shows some initial sign of enantioselectivity.
  • Step 2a: Prepare mobile phases consisting of n-hexane with varying concentrations of isopropanol (IPA) or ethanol (EtOH) (e.g., 95:5, 90:10, 80:20 v/v). Isopropanol is often a good starting point due to its hydrogen bonding capabilities.
  • Step 2b: Inject the racemic analyte using a mobile phase of 90:10 Hexane:IPA at a flow rate of 1.0 mL/min.
  • Step 2c (Decision Point):
  • If the analyte elutes too quickly (k' < 1): Decrease the alcohol concentration (e.g., to 95:5 Hexane:IPA).
  • If the analyte is too strongly retained (k' > 15) or does not elute: Increase the alcohol concentration (e.g., to 80:20 Hexane:IPA).
  • If no separation is observed, but retention is acceptable: Try a different alcohol modifier. Ethanol, being more polar, can offer different selectivity.[3][5] Repeat the screening with Hexane:EtOH mixtures.
  • Rationale: The alcohol in the mobile phase acts as a competitor for hydrogen bonding sites on the CSP. Increasing the alcohol concentration weakens the analyte's interaction with the stationary phase, reducing retention. The type of alcohol (e.g., IPA vs. EtOH) can alter the solvation of the CSP, changing the shape of the chiral cavities and thus affecting enantioselectivity.[3][5]

3. Improving Peak Shape and Selectivity (Additive Screening):

  • Objective: To improve peak symmetry and potentially enhance selectivity for acidic or basic analytes.
  • Step 3a (For Acidic Analytes, e.g., NSAIDs): If peaks are broad or tailing, add a small amount of an acidic modifier to the best mobile phase identified in Step 2. Start with 0.1% (v/v) trifluoroacetic acid (TFA) or acetic acid.
  • Step 3b (For Basic Analytes, e.g., β-blockers): If peaks are broad or tailing, add a small amount of a basic modifier. Start with 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA).
  • Step 3c: Re-inject the analyte and observe the effect on peak shape and resolution.
  • Rationale: Acidic and basic analytes can interact with residual acidic silanol groups on the silica support, leading to peak tailing. Additives suppress the ionization of the analyte, ensuring it is in a neutral state for optimal interaction with the primary chiral recognition sites of the DNBPG phase.[6] They also mask the active silanol sites, further improving peak shape. The choice of additive can sometimes influence the elution order of enantiomers.[7]

4. Fine-Tuning and Optimization:

  • Objective: To achieve baseline resolution (Rs > 1.5) with optimal analysis time.
  • Step 4a: Once a suitable alcohol and additive combination is found, systematically vary the concentration of the alcohol modifier in small increments (e.g., from 88:12 to 92:8 Hexane:IPA) to fine-tune the retention and resolution.
  • Step 4b: If necessary, adjust the concentration of the additive. Typically, concentrations between 0.05% and 0.2% are effective.
  • Step 4c: Consider adjusting the column temperature. Lowering the temperature often increases enantioselectivity, but may also increase retention time and pressure. A good starting point is ambient temperature (25°C), which can be adjusted down to 15-20°C if needed.

The following diagram illustrates this systematic workflow for mobile phase optimization.

Mobile_Phase_Optimization Start Start: Racemic Analyte & DNBPG Column Equilibrate 1. Equilibrate Column (e.g., 90:10 Hexane/IPA) Start->Equilibrate Screen_Alcohol 2. Initial Injection (90:10 Hexane/IPA, 1 mL/min) Equilibrate->Screen_Alcohol Decision_Retention Evaluate Retention (k') Screen_Alcohol->Decision_Retention Adjust_Alcohol_Less Decrease % Alcohol (e.g., to 95:5) Decision_Retention->Adjust_Alcohol_Less k' too low Adjust_Alcohol_More Increase % Alcohol (e.g., to 80:20) Decision_Retention->Adjust_Alcohol_More k' too high Decision_Separation Partial Separation Achieved? Decision_Retention->Decision_Separation k' OK Adjust_Alcohol_Less->Screen_Alcohol Adjust_Alcohol_More->Screen_Alcohol Change_Alcohol Try Different Alcohol (e.g., Ethanol) Change_Alcohol->Screen_Alcohol Decision_Separation->Change_Alcohol No Screen_Additives 3. Additive Screening (0.1% TFA for Acids 0.1% DEA for Bases) Decision_Separation->Screen_Additives Yes Decision_PeakShape Peak Shape Acceptable? Screen_Additives->Decision_PeakShape Decision_PeakShape->Screen_Additives No, adjust additive Fine_Tune 4. Fine-Tune % Alcohol & % Additive & Temperature Decision_PeakShape->Fine_Tune Yes Optimized Optimized Method (Rs > 1.5) Fine_Tune->Optimized

Caption: Workflow for Mobile Phase Optimization on DNBPG Phases.

Data Presentation: The Impact of Mobile Phase Composition

To illustrate the principles described above, consider the separation of benzoyl derivatives of amino acid esters on an (R)-DNBPG stationary phase. The following table, adapted from literature data, demonstrates how modifying the mobile phase composition quantitatively affects the retention factor (k') and the enantioselectivity factor (α).[2]

Analyte (Benzoyl Derivative of)Mobile Phase Composition (v/v)k' (Enantiomer 1)k' (Enantiomer 2)Selectivity (α)
Phenylalanine Ethyl Ester 5% 2-Propanol in Hexane3.254.251.31
Phenylalanine 2-Propyl Ester 5% 2-Propanol in Hexane2.503.101.24
Serine 2-Propyl Ester 5% 2-Propanol in Hexane6.007.381.23
Alanine Ethyl Ester 5% 2-Propanol in Hexane4.805.421.13
Phenylalanine Ethyl Ester 2.5% 2-Propanol in Hexane7.109.651.36
Phenylalanine Ethyl Ester 10% 2-Propanol in Hexane1.802.291.27

Data adapted from Stasiewicz, M., et al. (2005). Retention and selectivity of amino acid ester derivatives on (R)-N-(3,5-dinitrobenzoyl)-phenylglycine column.[2]

As the data clearly show, decreasing the concentration of the alcohol modifier (2-propanol) from 10% to 2.5% significantly increases retention (k') for Phenylalanine Ethyl Ester. Concurrently, the selectivity (α) also increases, indicating a stronger differential interaction between the enantiomers and the CSP in the less competitive mobile phase. This trade-off between analysis time and resolution is a central theme in method optimization.

Advanced Considerations and Troubleshooting

  • Solvent Quality: Always use high-purity, HPLC-grade solvents. Trace impurities can interfere with the separation and baseline stability.

  • Column Care: DNBPG columns are robust due to the covalent bonding of the chiral selector.[4] However, to ensure longevity, operate within a pH range of 2.5 to 7.5 and avoid abrupt changes in solvent composition.

  • Inverting Elution Order: A unique advantage of Pirkle-type phases is the commercial availability of columns with the opposite enantiomeric selector (e.g., (S)-DNBPG). Using the opposite phase will invert the elution order, which can be highly beneficial for trace enantiomer analysis, where it is desirable to have the small peak elute before the large main peak.[4]

  • Alternative Modes: While normal-phase is most common, DNBPG columns can also be operated in reversed-phase or polar organic modes, which can be advantageous for analytes with limited solubility in non-polar solvents. Method development in these modes follows similar principles of screening organic modifiers and pH/additives.

Conclusion

The DNBPG stationary phase is a powerful tool for the resolution of a wide range of chiral compounds. Its effectiveness is unlocked through careful and systematic optimization of the mobile phase. By understanding the underlying principles of chiral recognition—π-π interactions, hydrogen bonding, and steric effects—and by methodically adjusting the type and concentration of alcohol modifiers and acidic/basic additives, researchers can fine-tune the separation to achieve excellent resolution and peak shape. The protocols and principles outlined in this guide provide a robust framework for developing efficient and reliable enantioselective HPLC methods, contributing to the accurate characterization and quality control of chiral molecules in pharmaceutical and chemical research.

References

  • Nishida, H., et al. (2025). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... CHEM ENG J. Available at: [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. HPLC. Available at: [Link]

  • Baron, T., et al. (2023). Transparent and colorless DSSCs featuring thienyl-pyrrolopyrrole cyanine sensitizers. Journal of Materials Chemistry A. Available at: [Link]

  • De Klerck, K., et al. (2014). Insights Into Chiral Recognition Mechanisms in Supercritical Fluid Chromatography V. Effect of the Nature and Proportion of Alcohol Mobile Phase Modifier With Amylose and Cellulose tris-(3,5-dimethylphenylcarbamate) Stationary Phases. Journal of Chromatography A. Available at: [Link]

  • Mantica, E., et al. (2001). Studies on the effect of alcohols on the chiral discrimination mechanisms of amylose stationary phase on the enantioseparation of nebivolol by HPLC. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science. Available at: [Link]

  • Mantell, D. J., et al. (2010). Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. Journal of Separation Science. Available at: [Link]

  • Stasiewicz, M., et al. (2005). Retention and selectivity of amino acid ester derivatives on (R)-N-(3,5-dinitrobenzoyl)-phenylglycine column. Acta Chromatographica. Available at: [Link]

  • Wang, X., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Available at: [Link]

  • Yu, L., et al. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology. Available at: [Link]

  • D'Orazio, G., et al. (2014). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC North America. Available at: [Link]

  • Ismail, O. H., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]

  • Patel, K., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. eLS. Available at: [Link]

  • Tekle, F. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 67-78). Humana Press, New York, NY. Available at: [Link]

  • Vay, K., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Vo, T. N. P., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Chirality. Available at: [Link]

  • Weatherly, C. A., & Collins, C. D. (2016). Solvation of phenylglycine- and leucine-derived chiral stationary phases: molecular dynamics simulation study. The Journal of Physical Chemistry B. Available at: [Link]

  • Graphviz. (2015). Drawing graphs with dot. Available at: [Link]

  • Hegab, S. (2018). Introduction to Dot for drawing Graphs and Diagrams. YouTube. Available at: [Link]

  • Kaspereit, M., et al. (2022). Insights Into Chiral Recognition Mechanisms in Supercritical Fluid Chromatography V. Effect of the Nature and Proportion of Alcohol Mobile Phase Modifier With Amylose and Cellulose tris-(3,5-dimethylphenylcarbamate) Stationary Phases. Journal of Chromatography A. Available at: [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available at: [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]

Sources

Application Note: High-Performance Separation of Atropisomers using DNBPG Chiral Selectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of atropisomers—stereoisomers arising from restricted rotation around a single bond—presents a unique challenge in drug development.[1] Unlike stable point-chiral centers, atropisomers can interconvert (racemize) during analysis if the rotational energy barrier is overcome by ambient thermal energy.[2]

This Application Note details the protocol for using (3,5-Dinitrobenzoyl)phenylglycine (DNBPG) chiral stationary phases (CSPs) to resolve these axially chiral compounds. DNBPG, a "Pirkle-type" brush phase, is uniquely suited for separating electron-rich aromatic atropisomers (e.g., biaryls, heterocycles) due to its strong


-acceptor character.

Key Takeaway: Success requires a dual strategy: exploiting


-

charge transfer for selectivity (

) and controlling column temperature to suppress on-column racemization.

Mechanism of Action: The "Three-Point" Interaction

To develop a robust method, one must understand the molecular recognition mechanism. DNBPG is a


-electron acceptor phase.[3] It relies on the simultaneous formation of at least three interactions between the CSP and the analyte to achieve chiral recognition.
The DNBPG Selector

The selector consists of a phenylglycine moiety derivatized with a 3,5-dinitrobenzoyl (DNB) group.

  • 
    -Acid (Acceptor):  The electron-deficient DNB ring is the primary interaction site. It seeks electron-rich aromatic systems (common in atropisomeric drugs like BINAP or substituted biphenyls).
    
  • Hydrogen Bonding: The amide linkers provide sites for dipole-dipole stacking and H-bonding.

  • Steric Barrier: The phenyl group of the glycine creates a "cleft" that sterically discriminates between the bulky "wings" of atropisomers.

Visualization of Chiral Recognition

The following diagram illustrates the docking mechanism between the DNBPG selector and a generic electron-rich atropisomer (Donor).

DNBPG_Mechanism cluster_legend Interaction Legend Selector DNBPG Selector (Stationary Phase) DNB_Group 3,5-Dinitrobenzoyl Group (π-Electron Acceptor) Selector->DNB_Group Amide_Link Amide Linker (H-Bond Site) Selector->Amide_Link Pi_System Electron-Rich Aryl Ring (π-Electron Donor) DNB_Group->Pi_System Primary Interaction: π-π Charge Transfer Analyte Atropisomeric Analyte (Mobile Phase) Amide_Link->Analyte Secondary Interaction: H-Bonding / Dipole Analyte->Pi_System key1 Red Dashed = π-π Stacking key2 Yellow Dashed = H-Bonding

Figure 1: Mechanistic interaction model showing the


-

stacking between the DNB acceptor of the stationary phase and the aryl donor of the atropisomer.

Critical Parameters & Method Development

Phase Selection: Covalent vs. Ionic

DNBPG columns are available in two bonding modes. For drug development, the choice is critical:

  • Covalent (e.g., Regis Phenylglycine): The selector is chemically bonded to silica.

    • Pros: Extremely robust; compatible with polar modifiers; no leaching.

    • Recommendation:Primary choice for QC and preparative methods.

  • Ionic (e.g., Regis Pirkle 1-J): The selector is ionically bound to aminopropyl silica.

    • Pros: Allows "Elution Order Inversion" (switching from Ionic to Covalent often reverses the peak order).

    • Cons: Unstable with acidic/basic modifiers or high-polarity solvents.

Mobile Phase Strategy

Pirkle phases thrive in Normal Phase (NP) .

  • Base Solvent: Hexane or Heptane (Non-polar carrier).

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA).

    • Note: EtOH is a stronger modifier than IPA. If retention is too low with IPA, switch to Hexane/IPA mixtures.

  • Additives: Atropisomers often lack ionizable groups, but if the molecule contains amines or acids, use 0.1% TFA (for acids) or 0.1% DEA/TEA (for bases) to sharpen peaks.

The Temperature Factor (Crucial)

Atropisomers exist in a dynamic equilibrium.

  • High T (>30°C): Increases rotation rate. Peaks may broaden or merge into a "plateau," indicating on-column racemization.

  • Low T (<10°C): "Freezes" the rotation. This sharpens peaks and improves resolution (

    
    ).
    

Protocol: The Cryo-Stabilized Workflow

This protocol is designed to be self-validating , ensuring that the separation observed is physical and not an artifact of interconversion.

Equipment Requirements
  • HPLC/SFC System with a Column Oven capable of cooling (Peltier or circulating bath).

  • Column: DNBPG (Covalent), 5µm, 250 x 4.6 mm (Standard Analytical).

Step-by-Step Methodology

Step 1: Solubility & Stability Check

  • Dissolve the sample in the mobile phase (e.g., Hexane/EtOH 50:50).

  • Validation Check: Inject the sample immediately. Re-inject after 2 hours at room temperature.

    • Pass Criteria: No change in peak area ratio (confirms no rapid solution-phase racemization).

Step 2: The "Scoping" Gradient Run a generic normal phase gradient to assess retention.

  • Mobile Phase A: Hexane (0.1% additive if needed).

  • Mobile Phase B: Ethanol.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Temp: 25°C.

  • Goal: Identify the %B where the compound elutes.

Step 3: Isocratic Optimization & Temperature Tuning

  • Convert the elution composition from Step 2 into an isocratic method (e.g., if elution is at 20% B, start isocratic at 15% B).

  • The Temperature Study (The Expert Move):

    • Run the isocratic method at 35°C , 20°C , and 5°C .

  • Analyze the Chromatograms:

    • Look for the "Plateau Effect" : An elevated baseline between two peaks indicates the atropisomers are spinning while traveling through the column.

    • Action: If a plateau exists, lower the temperature until the baseline returns to zero.

Step 4: Thermodynamic Validation Calculate the Resolution (


) at each temperature.
  • If

    
     increases significantly as T decreases, the separation is entropy-controlled  (typical for atropisomers).
    
  • Select the highest temperature that maintains baseline resolution (

    
    ) to minimize system pressure.
    

Decision Tree & Troubleshooting

Use this workflow to navigate common separation issues.

Method_Decision_Tree Start Start: DNBPG (Covalent) Hexane/EtOH Gradient Check_Ret Is there Retention? Start->Check_Ret No_Ret Switch to Weaker Modifier (Hexane/IPA) Check_Ret->No_Ret No Yes_Ret Check Peak Shape Check_Ret->Yes_Ret Yes Broad_Peaks Are peaks broad or connected by a plateau? Yes_Ret->Broad_Peaks Yes Sharp_Peaks Peaks are sharp Yes_Ret->Sharp_Peaks No Temp_Action LOWER Temperature (Try 5°C - 10°C) Broad_Peaks->Temp_Action Racemization Detected Resolution_Check Resolution > 1.5? Sharp_Peaks->Resolution_Check Temp_Action->Yes_Ret Re-evaluate Success Method Validated Resolution_Check->Success Yes Fail_Res Switch Column Type (Try Whelk-O 1) Resolution_Check->Fail_Res No

Figure 2: Logic flow for optimizing atropisomer separation, emphasizing temperature control.

Data Summary: Solvent Strength & Selectivity

ModifierStrength (

)
Effect on DNBPGRecommended For
IPA (2-Propanol) ModerateHigh SelectivityEarly method development; maximizing

.
Ethanol StrongLower RetentionStrongly retained compounds; reducing run time.
Methanol Very StrongRisk of Phase Collapse*Avoid in pure NP; requires miscibility bridge.
DCM/Chloroform SolventSolubilizerUse (max 10%) only if sample solubility is poor.

*Note: Methanol is generally not recommended for Pirkle phases in Normal Phase mode due to immiscibility with Hexane and potential to strip ionic phases.

References

  • Regis Technologies. Chiral Application Guide: Pirkle-Type Chiral Stationary Phases. (The definitive manufacturer guide for DNBPG and Whelk-O phases). [Link]

  • Zhang, L., et al. (2017). "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Journal of Chromatography A. (Detailed thermodynamic study on temperature effects). [Link]

  • Cannazza, G., et al. (2009).[4] "On-line racemization by high-performance liquid chromatography." Journal of Chromatography A. (Describes the "plateau" phenomenon in depth). [Link]

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. (Context on the importance of atropisomers in pharma). [Link]

Sources

Preparative Chiral Resolution Using DNBPG Stationary Phases: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using DNBPG for Preparative Chiral Chromatography Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the operational framework for scaling up chiral separations using 3,5-Dinitrobenzoyl-phenylglycine (DNBPG) , a covalently bonded Pirkle-concept stationary phase. Unlike polysaccharide-based phases (e.g., amylose/cellulose), DNBPG relies on specific donor-acceptor mechanisms (


-

interactions). This protocol is designed for researchers requiring robust, high-load purification of enantiomers, specifically those containing

-electron donor groups (e.g., aromatics, amines, amides).
Introduction: The DNBPG Advantage

DNBPG is a "brush-type" chiral stationary phase (CSP) developed by Dr. William Pirkle. It consists of a 3,5-dinitrobenzoyl group (a strong


-electron acceptor) covalently bonded to a phenylglycine moiety.[1]

Why use DNBPG for Prep?

  • Covalent Bonding: Unlike coated polysaccharide phases, DNBPG is chemically bonded to the silica. It tolerates aggressive mobile phases (e.g., chloroform, THF) essential for dissolving recalcitrant samples in preparative work.

  • Elution Order Inversion: DNBPG is available in both L- and D- configurations. This allows the chromatographer to invert the peak order, ensuring the target enantiomer elutes first (the "Touch-Peak" strategy), which significantly increases purity and yield in preparative chromatography.

  • Capacity: The defined binding sites allow for predictable Langmuir-type overloading, often superior to inclusion-complex mechanisms for specific small molecules.

Mechanism of Action

The separation relies on the Three-Point Interaction Model . For chiral recognition to occur, the analyte must interact with the CSP at three distinct points, with at least one interaction being stereochemically dependent.[1]

Primary Interactions:

  • 
    -
    
    
    
    Stacking:
    Between the electron-deficient dinitrobenzoyl ring of the CSP and an electron-rich aromatic ring on the analyte.
  • Hydrogen Bonding: Between amide dipoles on the CSP and the analyte.

  • Steric Hindrance: The spatial arrangement of the phenylglycine group prevents the "wrong" enantiomer from docking effectively.

Visualization: The Donor-Acceptor Interaction

The following diagram illustrates the interaction between the DNBPG ligand and a theoretical analyte (e.g., a chiral aromatic amine).

DNBPG_Mechanism Figure 1: The Three-Point Interaction Model on DNBPG. The CSP (Acceptor) binds the Analyte (Donor) via π-stacking and H-bonds. CSP DNBPG Ligand (Stationary Phase) Interaction1 π-π Stacking (Primary Force) CSP->Interaction1 Interaction2 Hydrogen Bonding (Directional) CSP->Interaction2 Interaction3 Steric Fit (Selectivity) CSP->Interaction3 Analyte Target Enantiomer (Mobile Phase) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3

Method Development Strategy

Before scaling to prep, the analytical method must be optimized for solubility and selectivity (


) .
Phase 1: Mobile Phase Selection

DNBPG is typically run in Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) .

ParameterNormal Phase (NP)SFC (Supercritical CO2)
Base Solvent Hexane or HeptaneCarbon Dioxide (

)
Modifier Ethanol or Isopropanol (IPA)Methanol, Ethanol, or IPA
Additives 0.1% TFA (for acids) or DEA (for bases)0.1% Additives (same as NP)
Prep Advantage Simple equipment; good solubility for lipophilic compounds.Fast evaporation ; lower viscosity allows higher flow rates.
Viscosity High (limits flow rate)Low (allows high throughput)

Critical Protocol Note: Avoid using water-containing mobile phases unless specifically using a Reversed-Phase compatible version of DNBPG (consult manufacturer specs). Standard DNBPG is prone to hydrolysis at extreme pH in aqueous conditions.

Phase 2: The "Touch-Peak" Strategy (Elution Inversion)

In preparative chromatography, the first eluting peak is always easier to collect at high purity because it does not suffer from the "tail" of a preceding peak.

  • Run the screen on an L-DNBPG analytical column.

  • Identify if your target enantiomer elutes 1st or 2nd.

  • If Target is Peak 2: Switch to a D-DNBPG column for the preparative run. The elution order will reverse, making your target Peak 1.

Preparative Scale-Up Protocol

This protocol assumes a successful analytical separation (


) on a 4.6 mm ID column.
Step 1: Solubility Optimization (The Bottleneck)

Preparative chromatography requires high concentration injections (typically 20–100 mg/mL).

  • Challenge: Pure Hexane/Alcohol mobile phases often have poor solubility for polar drugs.

  • Solution: Because DNBPG is covalent, you can use "strong" solvents in the sample diluent, such as Dichloromethane (DCM) or Chloroform , provided they are miscible with the mobile phase.

  • Action: Dissolve sample in minimum DCM, then dilute with mobile phase until just before precipitation.

Step 2: Loading Study (Overloading)

Do not inject analytical volumes. You must determine the Linear Isotherm limit .

  • Prepare a 50 mg/mL sample solution.

  • Inject increasing volumes (e.g., 10

    
    L, 50 
    
    
    
    L, 100
    
    
    L, 500
    
    
    L) onto the analytical column.
  • Observe the peak shape.[2] DNBPG peaks usually "front" (lean forward) or "tail" when overloaded depending on the isotherm type (Langmuir usually tails).

  • Stop point: When the resolution (

    
    ) between peaks drops to ~1.2. This is your maximum analytical load.
    
Step 3: Scale-Up Calculations

Use the geometric scaling equation to determine flow rate and loading for the prep column.



Where


 is radius and 

is length.

Common Scaling Table (assuming same column length):

Column ID (mm)Scale FactorTypical Flow (mL/min)Typical Load (mg)
4.6 (Analytical)1.01.01–5
10.0 (Semi-Prep)4.74.75–25
21.2 (Prep)21.221.020–100+
50.0 (Industrial)118.0118.0100–1000+
Step 4: Execution Workflow

The following diagram outlines the decision process for a prep campaign.

Prep_Workflow Figure 2: Preparative Scale-Up Decision Tree. Note the column switching strategy to optimize yield. Start Start: Racemic Mixture Screen Analytical Screen (L-DNBPG Column) Start->Screen Decision Target Enantiomer Elution Order? Screen->Decision PathA Target is Peak 1 Decision->PathA First PathB Target is Peak 2 Decision->PathB Second Solubility Solubility Check (Test DCM/THF compatibility) PathA->Solubility Switch Switch to D-DNBPG (Invert Order) PathB->Switch Switch->Solubility LoadStudy Loading Study (Max injection vol @ Rs > 1.2) Solubility->LoadStudy PrepRun Execute Prep Run (Stacked Injections) LoadStudy->PrepRun

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Non-specific interactions (silanols).Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to mobile phase.
Peak Fronting Solubility mismatch or column void.Ensure sample solvent matches mobile phase strength.[3] Check column head for voids.
High Backpressure Particulates or mobile phase viscosity.Filter sample (0.45

m). If using IPA, switch to Ethanol (lower viscosity). Increase temperature to 30–40°C.
Loss of Retention Contamination of CSP.Wash column with 100% Ethanol, then 100% DCM (only if covalent!), then re-equilibrate.
References
  • Regis Technologies. (2022).[4] Getting Started with Chiral Method Development: Mechanisms of Chiral Separations. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022).[5] Preparative Chiral Separations and Scale-Up.[6][7] Retrieved from [Link]

  • Welch, C. J., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: DNBPG Chiral Column Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 2/Tier 3 Technical Support resource. It assumes the user is familiar with basic HPLC operation but requires specific insight into the physicochemical properties of Pirkle-type stationary phases.

Topic: Resolving Peak Tailing & Asymmetry Product Class: Pirkle-Type (Brush-Type) Chiral Stationary Phases (CSPs) Specific Phase: (R)-(-)-N-(3,5-Dinitrobenzoyl)-


-phenylglycine (DNBPG)

Diagnostic Triage: Isolate the Source

Q: I am observing significant tailing (


) on my DNBPG column. How do I confirm if this is a column failure or a system issue? 

A: Before altering column chemistry, you must rule out extra-column effects. Tailing on chiral columns is often misdiagnosed as chemical interaction when it is actually physical dispersion.

The "No-Column" Union Test Protocol:

  • Remove the DNBPG column.

  • Install a zero-dead-volume union (ZDV) in its place.

  • Inject your standard analyte (or a neutral marker like Toluene) using the same method parameters (flow, mobile phase).

  • Calculate the Tailing Factor (

    
    ) of the resulting surge peak.
    
    • Result A (

      
      ): Your system is healthy. The issue is the column chemistry or bed integrity. Proceed to Section 2 .
      
    • Result B (

      
      ): The issue is system dispersion (e.g., poor connections, large detector cell volume, or slow detector sampling rate).
      

Visualization: Diagnostic Logic Flow

TroubleshootingFlow Start User Report: Peak Tailing (Tf > 1.5) SystemCheck Perform 'No-Column' ZDV Union Test Start->SystemCheck Result Analyze Surge Peak Tf SystemCheck->Result SystemFail System Issue: - Extra-column volume - Detector time constant - Bad tubing connections Result->SystemFail Tf > 1.3 ColumnIso Column Issue Isolated Result->ColumnIso Tf < 1.2 ChemCheck Check Mobile Phase Chemistry ColumnIso->ChemCheck Step 1: Chemistry PhysCheck Check Physical Integrity ChemCheck->PhysCheck If Chem Fails

Figure 1: Diagnostic decision matrix for isolating peak asymmetry sources.

Chemical Optimization: The "Active Site" Theory

Q: My system is clean, but the peaks still tail. Why does this happen specifically on DNBPG columns?

A: To fix the tailing, you must understand the molecular cause. DNBPG is a


-electron acceptor phase.[1] Tailing is rarely caused by the chiral selector itself, but rather by non-specific interactions  at two distinct sites:
  • Residual Silanols: The silica support, even if end-capped, often has acidic silanol groups (

    
    ) that interact strongly with basic analytes [1].
    
  • Amide Linkages: The DNBPG ligand is attached via an amide bond, which can act as a hydrogen bond donor/acceptor, causing "drag" for polar molecules.

Q: Which mobile phase additives should I use to suppress these interactions?

A: You must match the additive to the analyte's functional group to suppress ionization or block active sites. Standard Normal Phase (NP) solvents (Hexane/IPA) are insufficient for polar analytes.

Table 1: Mobile Phase Additive Strategy for DNBPG

Analyte ClassPrimary IssueRecommended AdditiveConcentration (v/v)Mechanism
Basic (Amines)Silanol interaction (Ion-exchange)Diethylamine (DEA) or Triethylamine (TEA)0.1%Competes for silanol sites; suppresses amine ionization [2].
Acidic (Carboxyls)H-bonding / DimerizationTrifluoroacetic Acid (TFA) or Acetic Acid0.1%Suppresses ionization (

form); prevents peak splitting.
Amphoteric Mixed interactionsTFA + TEA (Simultaneous)0.1% eachForms an in-situ buffer to stabilize zwitterions.
Neutral Dispersion / SolubilityNoneN/AUsually requires no additive.

Critical Warning (The Memory Effect): Pirkle-type columns exhibit strong "memory" for additives. If you switch from a basic additive (DEA) to an acidic one (TFA) without an intermediate wash, you will form salts inside the pores, leading to high backpressure and permanent bed damage [3].

Visualization: Safe Additive Switching Protocol

MemoryEffect AcidMode Acidic Mode (Hex/IPA + TFA) BaseMode Basic Mode (Hex/IPA + DEA) AcidMode->BaseMode DANGER: Salt Formation NeutralWash NEUTRAL WASH 100% IPA or EtOH (20 Column Vols) AcidMode->NeutralWash REQUIRED BaseMode->NeutralWash REQUIRED NeutralWash->AcidMode Safe to Switch NeutralWash->BaseMode Safe to Switch

Figure 2: The "Memory Effect" cleaning cycle. Never switch directly between immiscible additives.

Physical Issues: Solubility & Overload

Q: The peak front is sharp, but the tail drags significantly. I am using the correct additives. What is the next step?

A: This specific shape (sharp front, long tail) is the hallmark of Mass Overload or Solvent Mismatch .

Scenario A: Solvent Mismatch If you dissolve your sample in 100% IPA (strong solvent) but your mobile phase is 90:10 Hexane/IPA, the sample "races" ahead of the mobile phase upon injection, causing the band to smear.

  • Protocol: Dry down your sample and reconstitute it in the mobile phase (or a weaker solvent like 100% Hexane).

Scenario B: Mass Overload (Langmuir Isotherm) Chiral stationary phases have lower load capacities than achiral C18 columns.

  • Protocol: Inject 1/10th of the current concentration. If the tailing factor improves significantly, you were overloading the specific binding sites.

Regeneration & Column Health

Q: My DNBPG column has lost performance over time. Can I regenerate it?

A: Yes. Unlike coated polysaccharide phases (e.g., OD/AD) which can be stripped by strong solvents, DNBPG is a covalently bonded phase [4]. This allows for more aggressive cleaning.

Regeneration Protocol (Normal Phase):

  • Flush 1: 20 Column Volumes (CV) of Hexane (removes non-polar contaminants).

  • Flush 2: 20 CV of 100% Isopropanol (removes polar contaminants).

  • Flush 3: 20 CV of 100% Ethanol (stronger polar wash).

  • Flush 4: Re-equilibrate with Mobile Phase (e.g., Hexane/IPA 90:10).

Note: While bonded phases are robust, always verify with your specific manufacturer's CoA (Certificate of Analysis) before using chlorinated solvents like Dichloromethane (DCM), as hardware seals may vary.

References

  • GMP Insiders. (2025). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from

  • Daicel Chiral Technologies. (2021). Mobile Phase Modifiers & Additives. Retrieved from

  • Regis Technologies. (2025).[2] Whelk-O 1 Care & Use Guide. Retrieved from

  • Element Lab Solutions. (2025).[2][3] Pirkle-Type Chiral Stationary Phases. Retrieved from

Sources

Regenerating contaminated N-(3,5-Dinitrobenzoyl)phenylglycine columns

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DNBPG Chiral Column Regeneration Senior Application Scientist Desk | Chromatography Support Division

Introduction: The Chemistry of Your Problem

You are likely experiencing a loss of resolution or increased backpressure on your N-(3,5-Dinitrobenzoyl)phenylglycine (DNBPG) column. To fix this, you must understand what is happening at the molecular level.

The DNBPG phase is a Pirkle-type Chiral Stationary Phase (CSP). Unlike polysaccharide columns (e.g., AD/OD) which are often coated, DNBPG is typically covalently bonded to the silica support.

  • The Mechanism: It acts as a

    
    -electron acceptor (Lewis acid). It separates enantiomers via 
    
    
    
    -
    
    
    interactions, hydrogen bonding, and dipole stacking.[1]
  • The Contamination: Because the phase is electron-deficient, it strongly adsorbs electron-rich (

    
    -basic) impurities, proteins, and highly polar matrix components. These "stick" to the active sites, blinding the column to your analyte.
    

Warning: While bonded phases are robust, strong bases will hydrolyze the silica-ligand bond, irreversibly destroying the column.

Part 1: Diagnostic Triage

Before initiating a wash, confirm the source of the failure.

SymptomProbable CauseImmediate Action
High Backpressure Particulates on frit or bed collapse.Reverse Flush (See Protocol A).
Split Peaks / Tailing Inlet void or strongly adsorbed impurities.Check guard column; if none, proceed to Regeneration .
Loss of Resolution Active sites blocked by contaminants.Proceed to Regeneration (Protocol B) .
Retention Shift Mobile phase evaporation or temperature flux.Verify solvent composition and thermostat.[1]

Part 2: The Universal Solvent Bridge (Visualization)

Crucial Logic: You cannot jump from Normal Phase (Hexane) to Reverse Phase (Methanol/Water) directly. They are immiscible. You must use a "Bridge Solvent" (Isopropanol or Ethanol) to prevent phase collapse or precipitation inside the pores.

SolventBridge cluster_warning Safety Zone Hexane Normal Phase (Hexane/Heptane) IPA THE BRIDGE (100% Isopropanol) Hexane->IPA Safe Transition IPA->Hexane Re-equilibration MeOH Polar Wash (Methanol) IPA->MeOH Safe Transition MeOH->IPA Return Path DCM Deep Clean (DCM/THF) MeOH->DCM Bonded Phase ONLY DCM->MeOH Flush out

Figure 1: The Solvent Miscibility Bridge. Never bypass the Yellow Node (IPA/Ethanol) when switching between non-polar and polar solvents.

Part 3: Regeneration Protocols

Pre-requisites:

  • Disconnect the detector (Cleaning solvents can foul flow cells).

  • Flow Rate: Reduce to 0.5 mL/min (for 4.6mm ID columns) to manage viscosity changes.

  • Temperature: Ambient (20-25°C).

Protocol A: The Reverse Flush (Particulates)

Use this if backpressure is the primary issue.

  • Invert the column (connect pump to column outlet).

  • Flush with 100% Isopropanol (IPA) for 30 minutes at low flow.

  • Reconnect in normal direction and test.

Protocol B: The Deep Clean (Chemical Contamination)

Use this for loss of resolution. This protocol leverages the bonded nature of DNBPG, allowing the use of strong solvents like Dichloromethane (DCM) or THF that would destroy coated columns.

Step-by-Step Workflow:

  • The Flush Out:

    • Solvent: Hexane (or current mobile phase without additives).

    • Volume: 10 Column Volumes (CV).

  • The Bridge:

    • Solvent: 100% Isopropanol .

    • Volume: 10 CV.

  • The Solubilization (Deep Clean):

    • Solvent: Dichloromethane (DCM) OR Tetrahydrofuran (THF) .

    • Why? These swell the stationary phase slightly and dissolve strongly retained organic molecules (lipids, aromatics).

    • Volume: 20 CV.[2]

  • The Rinse:

    • Solvent: Methanol .

    • Volume: 10 CV.

  • The Return Bridge:

    • Solvent: 100% Isopropanol .

    • Volume: 10 CV.

  • Re-equilibration:

    • Solvent: Mobile Phase .

    • Volume: >20 CV until baseline stabilizes.

Data Table: Column Volume Reference

Column Dimension (mm) Approx. Column Volume (mL) 20 CV Wash Volume (mL)
2.1 x 150 ~0.3 mL 6 mL
4.6 x 150 ~1.5 mL 30 mL
4.6 x 250 ~2.5 mL 50 mL

| 10 x 250 | ~12.0 mL | 240 mL |

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: Can I use water to clean my DNBPG column? A: Yes, but with caution. If you suspect buffer salts or polar matrix precipitation, you can include a Water/Methanol (50:50) step after the IPA bridge. Never go from Hexane directly to water. Ensure you flush the water out with Methanol, then IPA, before returning to Normal Phase.

Q2: I used the Deep Clean protocol, but my peaks are still tailing. Why? A: You may have "memory effects" from basic additives. If you previously ran samples with strong amines, they might be interacting with residual silanols.

  • Fix: Flush with Mobile Phase + 0.1% Acetic Acid or TFA to cap the silanols and protonate the amines, flushing them out.

Q3: How do I store the column? A: Never store in solvents containing acids, bases, or buffers.

  • Short Term (Overnight): Mobile phase (without additives).

  • Long Term: Hexane/IPA (90:[3]10) or 100% IPA. Ensure the column is tightly capped to prevent the bed from drying out.

Q4: Is my column "Coated" or "Bonded"? A: DNBPG is almost always Bonded (Ionic or Covalent). This is why it tolerates DCM/THF.

  • Verification: Check the column label or CoA. If it says "Coated" (rare for this phase), DO NOT use THF or DCM; stick to IPA/Ethanol washes.

Part 5: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Column Issue IssueType Identify Symptom Start->IssueType Pressure High Pressure IssueType->Pressure Resolution Poor Resolution IssueType->Resolution Reverse Reverse Flush (100% IPA) Pressure->Reverse CheckChem Check Mobile Phase & Additives Resolution->CheckChem GuardCheck Replace Guard Column Reverse->GuardCheck If fails DeepClean Perform Deep Clean (Hex->IPA->DCM->IPA) CheckChem->DeepClean Chemistry OK CheckChem->GuardCheck Additives Wrong

Figure 2: Decision Matrix for DNBPG Column Troubleshooting.

References

  • Regis Technologies. (n.d.). Chiral Column Care and Use Guide. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021).[4] Instruction Manual for Immobilized CSPs. (Used for solvent compatibility comparisons regarding bonded phases). Retrieved from [Link]

Sources

Technical Support Center: Temperature Effects on DNBPG Chiral Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Resolution in DNBPG Chiral Separation Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting FAQ

Executive Summary: The Thermodynamics of DNBPG

DNBPG (Dinitrobenzoylphenylglycine) is a "brush-type" (Pirkle-concept) chiral stationary phase (CSP). Unlike polysaccharide phases that rely on inclusion complexes, DNBPG relies on specific, three-point interactions:


 stacking , hydrogen bonding , and dipole-dipole interactions .

As a Senior Application Scientist, I often see users treat temperature merely as a tool to reduce backpressure. In chiral chromatography, temperature is a selectivity tuner .

The Core Rule: The adsorption of enantiomers onto DNBPG is typically exothermic (


).
  • Lower Temperature

    
     Increases Retention (
    
    
    
    ) and Selectivity (
    
    
    ).
  • Higher Temperature

    
     Increases Efficiency (
    
    
    
    ) and Speed, but decreases Selectivity.
Visualizing the Trade-off

The following diagram illustrates the conflicting forces temperature exerts on your chromatogram.

Temperature_Effects Temp Temperature Increase Viscosity Mobile Phase Viscosity ↓ Temp->Viscosity Interaction Analyte-CSP Interaction Energy ↓ Temp->Interaction MassTransfer Mass Transfer Kinetics ↑ Viscosity->MassTransfer Efficiency Efficiency (N) ↑ (Sharper Peaks) MassTransfer->Efficiency Resolution Resolution (Rs) (The Net Result) Efficiency->Resolution Improves Retention Retention Factor (k') ↓ Interaction->Retention Selectivity Selectivity (α) ↓ (Peaks Merge) Retention->Selectivity Retention->Resolution Complex Effect Selectivity->Resolution Degrades

Figure 1: The Thermodynamic vs. Kinetic Trade-off. While higher temperatures improve peak shape (efficiency), they often degrade the chemical distinction between enantiomers (selectivity) on Pirkle phases.

Troubleshooting Guide: Diagnosing Temperature Issues

Use this module to diagnose specific resolution failures.

Scenario A: "My peaks are merging. I lost baseline resolution."

Diagnosis: Loss of Selectivity (


).
Mechanism:  At higher temperatures, the thermal energy of the analyte molecules overcomes the subtle energy difference (

) between the

- and

-enantiomer interactions with the CSP. Corrective Action:
  • Decrease Temperature: Drop column temperature in 5°C increments (e.g., from 25°C to 20°C or 15°C).

  • Verify Solubility: Ensure your sample does not precipitate at lower temperatures.

  • Compensate Pressure: Lower temperature increases viscosity. You may need to reduce flow rate to stay within pressure limits.

Scenario B: "My peaks are resolved, but they are broad and tailing."

Diagnosis: Poor Mass Transfer (Low Efficiency,


).
Mechanism:  At low temperatures, the viscosity of the mobile phase (especially if using Isopropanol/Hexane mixtures) increases. This slows the diffusion of the analyte in and out of the stationary phase pores, causing band broadening.
Corrective Action: 
  • Increase Temperature: Raise temperature slightly (e.g., 20°C

    
     30°C) to improve kinetics.
    
  • Optimize Flow Rate: If you must stay cold to maintain selectivity, reduce the flow rate . This gives the analyte more time to equilibrate, mitigating the slow mass transfer (Van Deemter C-term effect).

Scenario C: "My retention times are drifting during the day."

Diagnosis: Thermal instability / Lack of Equilibrium. Mechanism: DNBPG columns are sensitive to thermal fluctuations. Ambient swings can shift


 significantly.
Corrective Action: 
  • Use a Column Oven: Never rely on ambient air conditioning. Use a thermostatted column compartment.

  • Pre-heat Mobile Phase: If operating significantly above/below ambient, use a passive heat exchanger (capillary loop inside the oven) before the column to prevent thermal mismatch.

Protocol: Temperature Optimization (Van 't Hoff Analysis)

Do not guess the temperature. Use this protocol to determine the precise "sweet spot" for your specific racemate.

Objective: Determine if the separation is enthalpy-driven (favored by low T) or entropy-driven (favored by high T).

Step-by-Step Methodology:

  • Preparation: Equilibrate the DNBPG column with your mobile phase (e.g., Hexane/IPA 90:10).

  • Data Collection: Run the standard at three temperatures: 15°C, 25°C, 35°C .

  • Calculation: Record the retention factor (

    
    ) for both enantiomers at each temperature.
    
  • Plotting: Create a Van 't Hoff plot:

    • X-axis:

      
       (Kelvin
      
      
      
      )
    • Y-axis:

      
       (Natural log of selectivity)
      
  • Interpretation:

Plot SlopeMechanismRecommendation
Positive Slope Enthalpy Driven (

)
Cool Down. Separation improves at lower T. (Most common for DNBPG).
Negative Slope Entropy DrivenHeat Up. Separation improves at higher T. (Rare for Pirkle phases).
Non-Linear Mixed MechanismA conformational change or solvent effect is occurring. Stick to the linear region.

Frequently Asked Questions (FAQ)

Q1: What is the safe temperature range for a DNBPG column?

A: Standard covalently bonded DNBPG columns (like Whelk-O 1 or RegisCell) are generally stable up to 60°C . However, for chiral separations, the operational sweet spot is usually 15°C to 30°C .

  • Warning: Do not exceed 60°C without consulting the specific manufacturer's certificate of analysis, as bond hydrolysis can occur, especially in acidic/basic mobile phases [1].

Q2: Can I use sub-ambient temperatures (e.g., 5°C)?

A: Yes, provided your mobile phase does not freeze or become too viscous.

  • Technical Insight: At 5°C, a Hexane/Ethanol mixture is relatively fluid, but Hexane/Isopropanol becomes very viscous, causing high backpressure. If running at 5°C, reduce flow rate by 50% to protect the column bed [2].

Q3: I see "Elution Order Reversal" mentioned in literature. Can temperature cause this on DNBPG?

A: It is theoretically possible but rare for Pirkle-type phases compared to Polysaccharide phases.

  • Explanation: Reversal happens if the enthalpy (

    
    ) and entropy (
    
    
    
    ) terms intersect at a specific temperature (Iso-enantioselective temperature). For DNBPG, the mechanism is usually dominated by
    
    
    stacking across a wide range, making reversal unlikely under standard conditions [3].
Q4: How does temperature affect "Loadability" for prep work?

A: Lower temperatures generally increase the loading capacity.

  • Reasoning: Higher selectivity (

    
    ) at lower temperatures creates more space between peaks. This allows you to inject more mass before the front of the second peak overlaps with the tail of the first peak.
    

Troubleshooting Workflow Diagram

Follow this logic path when facing resolution issues.

Troubleshooting_Logic Start Start: Poor Resolution (Rs < 1.5) CheckK Check Retention (k') Start->CheckK LowK k' is Low (< 2.0) CheckK->LowK HighK k' is High (> 10.0) CheckK->HighK CheckAlpha Check Selectivity (α) LowK->CheckAlpha ActionHighK Increase Temperature (Sharpens peaks) HighK->ActionHighK ActionLowK Decrease Temperature (Increases k' and α) LowAlpha α < 1.1 CheckAlpha->LowAlpha GoodAlpha α > 1.2 but Broad Peaks CheckAlpha->GoodAlpha ActionCool COOL DOWN (Thermodynamic Control) LowAlpha->ActionCool ActionHeat HEAT UP or LOWER FLOW (Kinetic Control) GoodAlpha->ActionHeat

Figure 2: Decision Matrix for Temperature Adjustments. Note that selectivity issues usually require cooling, while efficiency issues require heating or flow reduction.

References

  • Regis Technologies. (2020). Reflect Immobilized Column Care and Use Guide. Retrieved from

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations Guidebook. Retrieved from

  • Pirkle, W. H., & Murray, P. G. (1993).[2] An instance of temperature-dependent elution order of enantiomers from a chiral brush-type HPLC column. Journal of High Resolution Chromatography. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[3] Chiral Chromatography Frequently Asked Questions. Retrieved from

Sources

Stability of ionic vs covalent DNBPG bonds under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DNBPG Chiral Stationary Phase Stability

Executive Summary: The DNBPG Bonding Architecture

DNBPG (N-(3,5-Dinitrobenzoyl)-


-phenylglycine) is a classic "Pirkle-type" Chiral Stationary Phase (CSP) used for separating enantiomers via 

-

interactions.

The critical stability factor lies in how the DNBPG selector is immobilized onto the silica support. This occurs via two distinct chemical mechanisms:[1]

  • Ionic Bonding: The DNBPG (carboxylate) is electrostatically attached to an amino-functionalized silica.

  • Covalent Bonding: The DNBPG is chemically anchored to the silica via a stable amide linkage.

Core Directive: Under acidic conditions , Ionic DNBPG phases are highly susceptible to ligand leakage ("bleeding"), whereas Covalent DNBPG phases maintain structural integrity. This guide details the mechanistic failure points and troubleshooting protocols.

Technical Deep Dive: Mechanisms of Stability

The Ionic Failure Mode (Acidic Hydrolysis)

In ionic phases, the stability relies on a salt bridge between the negatively charged carboxyl group of the DNBPG and the positively charged ammonium group on the silica surface.

  • The Mechanism: When an acidic mobile phase (containing TFA, Acetic Acid, or Formic Acid) is introduced, the excess protons (

    
    ) compete for the carboxylate group.
    
  • The Result: The DNBPG carboxylate becomes protonated (

    
    ), neutralizing its charge. The electrostatic attraction is broken, and the DNBPG ligand detaches from the silica and elutes with the mobile phase.
    
The Covalent Advantage

Covalent phases utilize an amide bond (


) to link the DNBPG selector to the silica spacer. Amide bonds are kinetically stable and resistant to hydrolysis under standard HPLC acidic conditions (pH 2.0–7.0), ensuring consistent retention times and column longevity.
Comparative Data: Ionic vs. Covalent Stability
FeatureIonic DNBPG PhaseCovalent DNBPG Phase
Bond Type Electrostatic Salt BridgeAmide Linkage
Acid Stability Poor. Unstable below pH 6.0.Excellent. Stable down to pH 2.5.
Mobile Phase Limits No acid modifiers; No polar salts.Compatible with standard acid modifiers (0.1% TFA/AcOH).
Failure Symptom Rapid loss of retention; High baseline drift.Gradual degradation over long term.
Solvent Compatibility Restricted (Polar solvents disrupt ions).Broad (Normal & Reversed Phase).

Visualizing the Failure Pathway

The following diagram illustrates the chemical dissociation of the Ionic DNBPG bond in the presence of acid.

DNBPG_Stability cluster_0 Stationary Phase Surface (Ionic Bond) cluster_1 Acidic Mobile Phase Input cluster_2 Result: Ligand Bleed Silica Silica Support (Amino-Propyl) Complex Ionic Complex [Silica-NH3+] ... [-OOC-DNBPG] Silica->Complex Immobilization Protonated Free DNBPG Ligand (COOH form) Complex->Protonated Protonation by H+ Acid Acid Modifier (H+ / TFA) Acid->Complex Attacks Salt Bridge Washed Eluted off Column (Loss of Retention) Protonated->Washed Solubilized in Mobile Phase caption Fig 1. Mechanism of Ionic DNBPG Ligand Dissociation under Acidic Conditions.

Troubleshooting Guide & FAQs

Issue 1: Drastic Loss of Retention Time

User Question: "I switched my mobile phase to Hexane/Ethanol with 0.1% TFA to sharpen my peaks. After 10 injections, my enantiomers are co-eluting and retention has dropped by 40%. What happened?"

Diagnosis: You likely have an Ionic DNBPG column. The TFA protonated the ligand, stripping it from the column. Corrective Action:

  • Stop immediately: Do not continue pumping acid.

  • Verify Column Type: Check the manufacturer's serial number. If it is an ionic phase (often labeled "Whelk-O 1 Ionic" or similar generic DNBPG ionic), it is likely permanently damaged.

  • Prevention: For ionic columns, use neutral mobile phases only. If peak tailing is an issue, use ammonium acetate (neutral salt) rather than free acid.

Issue 2: High Baseline Drift / "Ghost" Peaks

User Question: "I see a rising baseline and small, broad peaks appearing even when I inject a blank. Is my detector dirty?"

Diagnosis: This is classic Column Bleed . The "ghost peaks" are actually the DNBPG ligand itself eluting from the column. Protocol to Confirm:

  • Disconnect the column from the detector.

  • Connect a union (no column) and pump the same mobile phase.

  • If the baseline flattens, the source is the column.

  • Root Cause: Incompatible solvent polarity or pH has disrupted the ionic bond.

Issue 3: Switching Between Normal and Reversed Phase

User Question: "Can I use my Covalent DNBPG column in reversed-phase (Water/MeOH)?"

Answer: Generally, Yes , but with caveats.

  • Covalent Phases: Are robust enough to handle the solvent switch. However, you must flush the column with a transition solvent (e.g., Isopropanol) to remove immiscible hexane before introducing water.

  • Ionic Phases: No. High polarity solvents (like water or methanol) effectively shield the electrostatic charges, weakening the ionic bond and causing ligand loss, similar to the effect of acid.

Standard Operating Procedures (SOPs)

Protocol A: Safe Mobile Phase Selection for DNBPG Phases
  • Identify Bonding:

    • Look for "Covalent" or "Ionic" on the column label.

    • Rule of Thumb: If the manual forbids acid/base modifiers, treat it as Ionic .

  • For Ionic Phases:

    • Primary Solvent: Hexane / Heptane.

    • Modifier: Isopropanol / Ethanol (Max 20-30% typically).

    • Additives: None preferred. If necessary, use neutral salts (Ammonium Acetate) in trace amounts, but avoid free acids (TFA, Formic) or bases (DEA, TEA) unless explicitly permitted.

  • For Covalent Phases:

    • Solvents: Compatible with Normal Phase (Hex/IPA) and Reversed Phase (Water/MeCN/MeOH).

    • Additives: 0.1% Acetic Acid or TFA is standard for peak shape improvement.

Protocol B: Column Regeneration (Covalent Only)

Note: Ionic columns stripped of ligand cannot be regenerated.

If a Covalent DNBPG column shows loss of selectivity due to contaminant adsorption (not ligand loss):

  • Flush 1: 100% Ethanol (20 column volumes) at low flow.

  • Flush 2: 100% Ethyl Acetate (if compatible with housing) or THF (Check manual!).

  • Flush 3: 100% Ethanol.

  • Re-equilibrate: Mobile phase for 30 mins.

References

  • Pirkle, W. H., & Finn, J. M. (1981). Chiral high-performance liquid chromatographic stationary phases.[2] 3. General resolution of aryl-substituted cyclic sulfoxides. Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Service. (n.d.). (R)-(−)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine Product Specification & Applications.

  • Welch, C. J. (1994). Evolution of Chiral Stationary Phases for Liquid Chromatography. Journal of Chromatography A. (Context on the shift from ionic to covalent bonding for stability).
  • Regis Technologies. (n.d.). Chiral Application Guide: Ionic vs Covalent Pirkle Phases.

Sources

Technical Support Center: Optimizing Flow Rates for N-(3,5-Dinitrobenzoyl)phenylglycine Separations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing chiral separations of N-(3,5-Dinitrobenzoyl)phenylglycine (DNB-phenylglycine) and related derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with Pirkle-type chiral stationary phases (CSPs) and need to refine their high-performance liquid chromatography (HPLC) methods. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.

The separation of enantiomers is a critical task in pharmaceutical development, and flow rate is a fundamental parameter that directly influences resolution, analysis time, and system pressure. Understanding how to manipulate it effectively is key to achieving robust and efficient separations.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding flow rate optimization for DNB-phenylglycine separations.

Q1: What is a typical starting flow rate for separating DNB-phenylglycine enantiomers on a standard analytical column?

For a standard 4.6 mm internal diameter (ID) analytical column, a typical starting flow rate is approximately 1.0 mL/min.[1] This provides a good balance between analysis time and efficiency for many applications. However, the optimal flow rate is highly dependent on the column's particle size, dimensions, and the specific mobile phase being used.

Q2: How does changing the flow rate impact my total analysis time?

Flow rate and analysis time have an inverse relationship. Doubling the flow rate will roughly halve the analysis time, while halving the flow rate will approximately double it. However, this speed increase comes with trade-offs in resolution and backpressure that must be carefully managed.[2]

Q3: Can a simple flow rate adjustment improve the resolution between my enantiomers?

Yes, significantly. Lowering the flow rate often improves resolution because it allows more time for the enantiomers to interact differently with the chiral stationary phase, enhancing the separation.[2][3] Conversely, increasing the flow rate can cause peaks to widen and resolution to decrease.[2] There is an optimal flow rate that provides the best efficiency, as described by the van Deemter equation.[4]

Q4: What is the relationship between flow rate and my HPLC system's backpressure?

System backpressure is directly proportional to the flow rate.[5] If you double the flow rate, you can expect the backpressure to approximately double, assuming all other conditions (mobile phase viscosity, temperature, column dimensions) remain constant.[5] It is crucial to operate within the pressure limits of your column and HPLC system.

Troubleshooting Guide: Flow Rate-Related Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My enantiomeric resolution (Rs) is poor or inconsistent.

  • Underlying Cause: Insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). The flow rate may be too high, preventing the system from reaching equilibrium and establishing the necessary chiral recognition interactions, which for DNB-phenylglycine phases often involve π-π interactions, hydrogen bonding, and dipole stacking.[6]

  • Troubleshooting Steps:

    • Reduce the Flow Rate: Systematically decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.6 mL/min). This increases the residence time of the analytes on the column, allowing for more effective interaction with the CSP and often leading to narrower peaks and better resolution.[2][3]

    • Check for the Optimum: Be aware that excessively low flow rates can also lead to peak broadening due to longitudinal diffusion (the "B" term in the van Deemter equation).[7][8] It is essential to find the "sweet spot." Refer to the Experimental Protocol section below to perform a flow rate optimization study.

    • Evaluate Other Factors: If adjusting the flow rate does not provide adequate resolution, consider modifying the mobile phase composition. For DNB-phenylglycine CSPs, separations are typically performed under normal-phase conditions, and adjusting the percentage of the polar modifier (like 2-propanol or ethanol in hexane) can have a profound impact on selectivity.[6][9]

Problem 2: My analysis time is too long, impacting throughput.

  • Underlying Cause: The selected flow rate is too low. While beneficial for resolution, a slow flow rate directly extends the run time.

  • Troubleshooting Steps:

    • Increase the Flow Rate Systematically: Gradually increase the flow rate (e.g., from 0.8 mL/min to 1.2 mL/min, then 1.5 mL/min). Monitor the resolution (Rs) and backpressure at each step.

    • Accept a Compromise: The goal is to find the highest possible flow rate that still provides baseline resolution (typically Rs ≥ 1.5).[10] There is always a trade-off between speed and separation quality.[2]

    • Consider a Higher Efficiency Column: If you need both speed and high resolution, consider using a column packed with smaller particles (sub-2 µm) or solid-core particles. These columns maintain high efficiency even at faster flow rates, though they generate higher backpressure.[2]

Problem 3: The system backpressure is exceeding the column's or instrument's limit.

  • Underlying Cause: The pressure generated by pushing the mobile phase through the packed column bed is too high. This is often a direct result of using a high flow rate, a viscous mobile phase, or a blockage in the system.[5][11]

  • Troubleshooting Steps:

    • Reduce the Flow Rate: This is the most direct way to lower backpressure.[5]

    • Check for Blockages: If the pressure is unexpectedly high, systematically check for blockages. Start by removing the column and running the pump to check the system pressure. If it's normal, the blockage is likely in the column's inlet frit.[11] You may be able to clear this by back-flushing the column (reversing the flow direction).[11]

    • Increase Column Temperature: Raising the column temperature (e.g., from 25°C to 40°C) will decrease the viscosity of the mobile phase, thereby lowering the backpressure.[5] This can also affect the separation selectivity.

    • Change Mobile Phase Composition: If applicable, switching to a less viscous organic solvent can reduce pressure. For instance, acetonitrile has a lower viscosity than methanol or isopropanol.[5]

Troubleshooting Workflow Diagram

G Start Start Analysis Check_Rs Resolution (Rs) > 1.5? Start->Check_Rs Rs_Good Yes Check_Rs->Rs_Good Yes Rs_Bad No Check_Rs->Rs_Bad No Check_Pressure Pressure OK? Pressure_Good Yes Check_Pressure->Pressure_Good Yes Pressure_Bad No Check_Pressure->Pressure_Bad No Check_Time Analysis Time OK? Time_Good Yes Check_Time->Time_Good Yes Time_Bad No Check_Time->Time_Bad No Rs_Good->Check_Pressure Decrease_Flow Decrease Flow Rate Rs_Bad->Decrease_Flow Pressure_Good->Check_Time Pressure_Bad->Decrease_Flow Check_Blockage Check for Blockages & Column Frit Pressure_Bad->Check_Blockage Method_Optimized Method Optimized Time_Good->Method_Optimized Increase_Flow Increase Flow Rate Time_Bad->Increase_Flow Decrease_Flow->Check_Pressure Increase_Flow->Check_Rs

Caption: A workflow for troubleshooting common HPLC issues related to flow rate.

In-Depth Technical Explanation: The van Deemter Equation

To truly master flow rate optimization, it is essential to understand the van Deemter equation . This equation describes the relationship between the linear velocity (flow rate) of the mobile phase and the column efficiency (measured as plate height, H, or HETP).[7][8] The goal is to minimize H, as a smaller plate height leads to sharper peaks and better resolution.

The equation is: H = A + B/u + C·u

Where:

  • H (HETP): Height Equivalent to a Theoretical Plate. A smaller H means higher column efficiency.

  • u: Linear velocity of the mobile phase (directly related to flow rate).

  • A Term (Eddy Diffusion): Represents the different paths molecules can take as they travel through the packed column.[7][8] This term is largely independent of flow rate but is affected by the quality of the column packing and particle size.

  • B Term (Longitudinal Diffusion): Describes the natural diffusion of analyte molecules from the center of the band towards its edges in the direction of flow.[7][8] This effect is most significant at low flow rates , where the analyte spends more time on the column, allowing more time for diffusion to occur. This is why running at extremely slow flow rates can be detrimental to efficiency.

  • C Term (Mass Transfer Resistance): Relates to the time it takes for an analyte to move from the mobile phase to the stationary phase and back again.[7][8] At high flow rates , molecules in the mobile phase move so quickly that the analyte doesn't have sufficient time to equilibrate with the stationary phase, causing the peak to broaden.

The Van Deemter Curve

The relationship between these terms results in a hyperbolic curve when H is plotted against u. This plot visually identifies the optimal flow rate that will provide the highest efficiency (the lowest point on the curve).

van_Deemter Van Deemter Curve origin origin x_axis x_axis origin->x_axis Linear Velocity (u) -> y_axis y_axis origin->y_axis Plate Height (H) -> A_start A_start A_end A_end A_start->A_end A Term (Eddy Diffusion) B_curve B_curve pB1 pB1 pB2 pB2 pB1->pB2 B/u Term (Longitudinal Diffusion) pB3 pB3 pB2->pB3 B/u Term (Longitudinal Diffusion) pB4 pB4 pB3->pB4 B/u Term (Longitudinal Diffusion) pB5 pB5 pB4->pB5 B/u Term (Longitudinal Diffusion) pB6 pB6 pB5->pB6 B/u Term (Longitudinal Diffusion) pB7 pB7 pB6->pB7 B/u Term (Longitudinal Diffusion) C_start C_start C_end C_end C_start->C_end C*u Term (Mass Transfer) H_curve H_curve pH1 pH1 pH2 pH2 pH1->pH2 Total H = A + B/u + C*u pH3 pH3 pH2->pH3 Total H = A + B/u + C*u pH4 pH4 pH3->pH4 Total H = A + B/u + C*u pH5 pH5 pH4->pH5 Total H = A + B/u + C*u pH6 pH6 pH5->pH6 Total H = A + B/u + C*u pH7 pH7 pH6->pH7 Total H = A + B/u + C*u optimum optimum_label Optimal Velocity (Lowest HETP)

Caption: The Van Deemter curve illustrates the relationship between efficiency and flow rate.

Experimental Protocol: Flow Rate Optimization Study

This protocol provides a systematic approach to determine the optimal flow rate for your specific separation.

Objective: To identify the flow rate that yields the maximum resolution for DNB-phenylglycine enantiomers while maintaining acceptable analysis time and backpressure.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine covalently bonded to 5 µm aminopropyl silica, 4.6 x 150 mm)[9]

  • Mobile Phase: n-Hexane / 2-Propanol (e.g., 80:20 v/v)[6]

  • Sample: Solution of racemic N-(3,5-Dinitrobenzoyl)phenylglycine in mobile phase.

Procedure:

  • System Setup: Install the chiral column and purge the pump with the mobile phase.

  • Initial Equilibration: Set the flow rate to a standard starting point, such as 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved (approx. 10-15 column volumes).

  • Iterative Analysis:

    • Inject the sample and record the chromatogram. Note the retention times of both enantiomers, the peak widths, and the system backpressure.

    • Decrease the flow rate to 0.8 mL/min. Allow the system to re-equilibrate for at least 5 column volumes.

    • Inject the sample again and record all parameters.

    • Repeat this process for a range of flow rates, both lower (e.g., 0.6, 0.4 mL/min) and higher (e.g., 1.2, 1.5, 2.0 mL/min) than your starting point. Ensure you do not exceed the maximum recommended pressure for the column.

  • Data Calculation: For each flow rate, calculate the resolution (Rs) between the two enantiomer peaks using the formula:

    • Rs = 2 * (tR2 - tR1) / (w1 + w2)

    • Where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base.

Data Presentation: Example Results
Flow Rate (mL/min)Backpressure (bar)Retention Time (Peak 2, min)Resolution (Rs)
0.43522.51.95
0.65215.02.10
0.8 70 11.2 2.05
1.0889.01.80
1.21057.51.65
1.51326.01.45

Analysis: Based on this example data, a flow rate between 0.6 and 0.8 mL/min provides the optimal resolution. While 0.6 mL/min gives slightly higher resolution, the analysis time is significantly longer than at 0.8 mL/min. Therefore, 0.8 mL/min might be chosen as the best compromise between separation quality and sample throughput.

By methodically applying these principles and protocols, you can confidently optimize flow rates to achieve reliable and efficient separations of N-(3,5-Dinitrobenzoyl)phenylglycine enantiomers.

References
  • Chiral Stationary Phases. (n.d.). Obrnuta faza. Retrieved February 13, 2026, from [Link]

  • When van Deemter Goes Upside Down in Chiral Chromatography. (2022, November 1). LCGC International. Retrieved February 13, 2026, from [Link]

  • Šulog, M., et al. (2001). Performance of a new HPLC chiral stationary phase derived from N-(3,5-dinitrobenzoyl)-D-α-phenylglycine with a quinoxaline branching unit.
  • Eksteen, R., & Armstrong, D. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
  • Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography. (n.d.). Biotage. Retrieved February 13, 2026, from [Link]

  • effect of flow rate?? (2008, May 29). Chromatography Forum. Retrieved February 13, 2026, from [Link]

  • Van Deemter equation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • van Deemter Equation For Chromatography. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]

  • Dolan, J. W. (2014, November 1). Column Pressure Considerations in Analytical HPLC. LCGC International. Retrieved February 13, 2026, from [Link]

  • HPLC Flow Rates: Everything You Need to Know. (n.d.). Axion Labs. Retrieved February 13, 2026, from [Link]

  • McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Addressing Hydrolysis of DNBPG Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide provides in-depth troubleshooting advice and best practices for a common yet critical issue: the hydrolysis of 2,4-Dinitrophenyl-β-D-galactopyranoside (DNBPG) and related nitrophenyl-galactopyranoside ligands in aqueous mobile phases. Uncontrolled hydrolysis can compromise the integrity of your results, leading to inaccurate quantification, artifact peaks, and loss of analyte. This document is designed to help you diagnose, troubleshoot, and prevent these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is DNBPG ligand hydrolysis?

A1: DNBPG ligand hydrolysis is a chemical reaction where the glycosidic bond, which links the dinitrophenyl group to the galactose sugar, is cleaved by water.[1] This reaction breaks the ligand down into its constituent parts: 2,4-dinitrophenol and D-galactose. This process is analogous to the enzymatic hydrolysis by β-galactosidase, where similar nitrophenyl-galactosides like ONPG (o-nitrophenyl-β-D-galactopyranoside) or PNPG (p-nitrophenyl-β-D-galactopyranoside) are used as chromogenic substrates.[2][3] However, in the context of chromatography, this hydrolysis is an undesirable, non-enzymatic degradation pathway.

Q2: Why is hydrolysis a significant problem in my HPLC analysis?

A2: Hydrolysis is detrimental for several reasons:

  • Loss of Analyte: If you are quantifying a molecule that is bound to the DNBPG ligand (e.g., in an affinity chromatography context or as a derivatized analyte), hydrolysis of the ligand leads to a direct loss of your target molecule, resulting in artificially low quantification.

  • Generation of Artifact Peaks: The hydrolysis product, 2,4-dinitrophenol, is chromophoric and will appear as a distinct, often early-eluting peak in your chromatogram. This can be mistaken for an impurity or can co-elute with other components, complicating analysis.[4]

  • Inconsistent Results: The rate of hydrolysis can vary depending on subtle changes in mobile phase preparation, temperature, or the age of the solution.[5][6] This leads to poor reproducibility in retention times and peak areas, a major challenge for method validation and routine quality control.[7]

  • Compromised Peak Shape: The presence of degradation products can sometimes lead to secondary interactions with the stationary phase, potentially causing peak tailing or broadening for the analyte of interest.[8]

Q3: What are the primary factors that accelerate DNBPG hydrolysis?

A3: The stability of the glycosidic bond in DNBPG is highly sensitive to its chemical environment. The three most critical factors are:

  • pH: This is the most significant factor. The hydrolysis of esters and glycosidic bonds is catalyzed by both acids and bases.[1][9] Extreme pH values (either highly acidic or highly alkaline) will dramatically accelerate the degradation rate. The stability is generally greatest near neutral pH.[6][10]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[1][5] Higher temperatures, often used in HPLC to reduce viscosity and improve peak shape, will increase the rate of ligand degradation.[6][11] This can be a critical issue when developing methods for thermally sensitive compounds.[12]

  • Mobile Phase Composition: The specific components of your mobile phase, beyond just pH, play a role. The type and concentration of buffer salts, as well as the ratio of organic solvent to water, can influence ligand stability.[13][14]

Troubleshooting Guide: Diagnosing Hydrolysis in Your Experiments

This section addresses specific problems you might be observing and links them to potential hydrolysis issues.

Problem 1: I'm seeing a new, sharp peak at the beginning of my chromatogram that wasn't there before.
  • Probable Cause: This is a classic symptom of ligand hydrolysis. The 2,4-dinitrophenol product is significantly less polar than the parent DNBPG ligand and will therefore elute much earlier in a reversed-phase system.

  • Troubleshooting Steps:

    • Confirm the Peak Identity: If you have a 2,4-dinitrophenol standard, inject it under the same conditions to confirm if the retention times match.

    • Analyze Your Mobile Phase: Prepare a fresh batch of mobile phase, carefully verifying the final pH. Re-run the analysis. If the artifact peak is smaller or absent, it indicates the old mobile phase had likely shifted in pH or was prepared incorrectly.

    • Check Sample Diluent: Is your sample dissolved in a purely aqueous, unbuffered solution? The sample's own pH could be causing hydrolysis before it even reaches the column. Ensure your sample diluent is compatible with your mobile phase and buffered if necessary.[7]

Problem 2: The peak area of my target analyte is decreasing over a sequence of runs.
  • Probable Cause: This suggests that hydrolysis is occurring over time, either in the sample vials waiting in the autosampler or on-column during the analysis.

  • Troubleshooting Steps:

    • Autosampler Temperature: If your autosampler does not have temperature control, the samples may be degrading while waiting for injection. If possible, set the autosampler temperature to a low value (e.g., 4-10 °C) to slow the reaction rate.[12]

    • On-Column Degradation: This is more likely if you are using elevated column temperatures. Try reducing the column temperature in 5 °C increments to see if stability improves. Note that this will likely affect your retention times and peak shapes, requiring some method re-optimization.[6]

    • Mobile Phase Stability: If your mobile phase is unbuffered or poorly buffered, its pH can drift over the course of a long sequence, leading to an increased rate of hydrolysis in later runs. Consider using a more robust buffer system.[14]

Problem 3: My results are not reproducible between different days or different labs.
  • Probable Cause: Poor reproducibility is often traced back to inconsistencies in the preparation of the aqueous mobile phase, which directly impacts the hydrolysis rate.

  • Troubleshooting Steps:

    • Standardize Mobile Phase Preparation: Create a detailed Standard Operating Procedure (SOP) for mobile phase preparation. Specify the exact buffer salt, the final concentration, and the target pH. Crucially, define the method for pH adjustment (e.g., "Adjust pH to 6.8 using 0.1 M phosphoric acid"). The addition of an organic solvent to an aqueous buffer will alter the final pH, so it's critical to measure and adjust the pH of the final aqueous/organic mixture if possible, or at least be consistent in the preparation method.[13]

    • Use Fresh Solutions: Do not store aqueous mobile phases for extended periods at room temperature, as their pH can change due to CO₂ absorption from the air or microbial growth. Prepare fresh solutions daily.

    • Verify Instrument Parameters: Ensure that parameters like column temperature are identical across all systems. A small difference in temperature can lead to a significant difference in degradation.[11]

Visualizing the Problem and Solutions

Hydrolysis of a DNBPG Ligand

cluster_products DNBPG DNBPG Ligand (Glycosidic Bond Intact) Products Hydrolysis Products DNBPG->Products H2O Water (H₂O) from Aqueous Mobile Phase H2O->Products Cleavage DNP 2,4-Dinitrophenol (Chromatographic Artifact) Products->DNP Gal D-Galactose Products->Gal

Caption: The hydrolysis reaction cleaving the DNBPG ligand.

Key Factors Driving DNBPG Hydrolysis

cluster_pH pH of Mobile Phase cluster_Temp Temperature cluster_MP Mobile Phase Composition center DNBPG Hydrolysis Rate pH_High High pH (Alkaline) - Strong catalysis center->pH_High pH_Low Low pH (Acidic) - Strong catalysis center->pH_Low Temp_High High Temperature (>40°C) - Accelerates reaction center->Temp_High MP_Buffer Buffer Type & Conc. - Inadequate buffering leads to pH drift center->MP_Buffer pH_Neutral Neutral pH (~6-7.5) - Maximum stability pH_Neutral->center Temp_Low Low Temperature (<25°C) - Slows reaction Temp_Low->center MP_Solvent Organic Solvent % - Affects pKa and effective pH

Caption: Environmental factors that influence the rate of hydrolysis.

Preventative Strategies & Experimental Protocols

Proactive control is always better than reactive troubleshooting. The following protocols and data tables provide a framework for developing robust methods that minimize DNBPG hydrolysis.

Data Presentation: Optimizing Mobile Phase Conditions
Table 1: Relative Stability of DNBPG Ligand vs. Mobile Phase pH
pH RangeConditionRelative Rate of HydrolysisRecommendation
< 4.0AcidicVery HighAvoid unless absolutely necessary for analyte retention.
4.0 - 6.0Mildly AcidicModerate to LowAcceptable, but stability should be verified.
6.0 - 7.5 Near Neutral Minimal Optimal range for DNBPG ligand stability. [6]
7.5 - 9.0Mildly BasicModerate to HighUse with caution; hydrolysis rate increases significantly.
> 9.0BasicVery HighNot recommended; rapid degradation is likely.
Table 2: Recommended Starting Conditions for HPLC Method Development
ParameterRecommended ConditionRationale
Buffer System Phosphate or AcetateProvide good buffering capacity in the optimal pH 6-7.5 range.[14] Avoid amine-based buffers which can have their own reactivity.
Buffer Concentration 20-50 mMSufficient to control pH without causing issues with salt precipitation when mixed with organic solvent.
Mobile Phase pH 6.5 - 7.0The "sweet spot" for minimizing both acid and base-catalyzed hydrolysis.[10]
Column Temperature 25 - 35 °CA good starting point to balance efficiency with stability. Only increase if necessary and after confirming analyte stability.[12]
Autosampler Temp 4 °CMinimizes degradation of samples while they are queued for injection.
Experimental Protocol: Preparation of a Stability-Optimized Mobile Phase

This protocol describes the preparation of 1 liter of a 25 mM phosphate buffer:acetonitrile (80:20, v/v) mobile phase at pH 6.8.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Dibasic Potassium Phosphate (K₂HPO₄)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Calibrated pH meter

  • 0.22 µm membrane filter

Procedure:

  • Prepare Buffer Stock:

    • To prepare a 25 mM phosphate buffer, weigh approximately 2.15 g of K₂HPO₄ and 1.23 g of KH₂PO₄. Note: These ratios are a starting point to get close to pH 6.8.

    • Transfer the salts to a 1 L volumetric flask. Add ~800 mL of HPLC-grade water and dissolve completely.

  • Adjust pH of Aqueous Portion:

    • Place a calibrated pH probe into the aqueous buffer solution.

    • Slowly add small amounts of a dilute phosphoric acid or potassium hydroxide solution to precisely adjust the pH to 6.8. This step is critical for control.[10]

  • Combine with Organic Solvent:

    • Measure exactly 800 mL of the prepared pH 6.8 aqueous buffer.

    • Measure exactly 200 mL of HPLC-grade acetonitrile.

    • Combine the two solutions in a clean 1 L mobile phase bottle. Important: Adding organic solvent will slightly change the effective pH. For maximum reproducibility, always mix in this order.[13]

  • Degas and Filter:

    • Mix the final solution thoroughly.

    • Filter the mobile phase through a 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication or vacuum degassing before placing it on the HPLC system.

  • Storage and Use:

    • Clearly label the bottle with the composition and preparation date.

    • For best results, prepare this mobile phase fresh daily. Do not store for more than 48 hours at room temperature.

Troubleshooting Workflow: A Decision Tree

If you suspect hydrolysis, follow this logical path to identify the source.

start Problem Suspected: Inconsistent results or extra early-eluting peak q1 Prepare fresh mobile phase with verified pH (6.5-7.0). Does the problem persist? start->q1 a1_no Root Cause: Old or improperly prepared mobile phase. q1->a1_no No q2 Lower column temperature to 25°C. Does stability improve? q1->q2 Yes a2_yes Root Cause: On-column thermal degradation. q2->a2_yes Yes q3 Cool autosampler to 4°C and re-run sequence. Does stability improve? q2->q3 No a3_yes Root Cause: Degradation in autosampler vials. q3->a3_yes Yes a3_no Root Cause: Check sample diluent pH and matrix effects. Consider sample prep. q3->a3_no No

Caption: A step-by-step decision tree for troubleshooting hydrolysis.

References
  • Hydrolysis Overview . (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Factors affecting hydrolysis . (n.d.). Science.gov. Retrieved from [Link]

  • Klaus, K., et al. (2009). Temperature and pH‐stability of commercial stationary phases . Journal of Separation Science. Retrieved from [Link]

  • 3,4-Dinitrophenyl-beta-galactopyranoside . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Ryan, B.J. (2011). Avoiding proteolysis during protein chromatography . Methods in Molecular Biology. Retrieved from [Link]

  • Sharma, N. (2023). Analytical Challenges and Emerging Strategies for GLP-1 Analysis . LCGC International. Retrieved from [Link]

  • Hydrolysis of ortho-nitrophenol-beta-D-galactopyranoside . (n.d.). ResearchGate. Retrieved from [Link]

  • Mahdi, G., et al. (2024). Biopharmaceutical Analysis by HPLC: Practices and Challenges . ResearchGate. Retrieved from [Link]

  • Jurado, E., et al. (2007). Differences in the hydrolysis of lactose and other substrates by beta-D-galactosidase from Kluyveromyces lactis . Journal of Dairy Science. Retrieved from [Link]

  • Kumar, A., et al. (2024). Combination Drug Analysis: Challenges and Approaches in HPLC Method Development . Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Jakimoska, A., et al. (2020). Impact of mobile phase composition on reverse-phase separation of polar basic compounds . Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Plavec, J., et al. (2020). Rhodamine 6G-Ligand Influencing G-Quadruplex Stability and Topology . Molecules. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . (2024). Phenomenex. Retrieved from [Link]

  • W., S., et al. (2024). Solving Key Challenges in (Bio)pharmaceutical Analyses . LCGC International. Retrieved from [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns . (2024). YouTube. Retrieved from [Link]

  • Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography . Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Temperature and pH-stability of commercial stationary phases . (2009). ResearchGate. Retrieved from [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. Retrieved from [Link]

  • Factors Affecting Rate of Acid Hydrolysis . (2021). YouTube. Retrieved from [Link]

  • Pinto, D., et al. (2021). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed . Food Chemistry. Retrieved from [Link]

  • Scopes, R. K. (1987). Protein purification by dye-ligand chromatography . Journal of Chromatography. Retrieved from [Link]

  • Justyna, K., et al. (2020). Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin . Molecules. Retrieved from [Link]

  • Dong, M. W. (2023). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions . LCGC North America. Retrieved from [Link]

  • Pedro, A. Q., et al. (2020). Insights on the DNA Stability in Aqueous Solutions of Ionic Liquids . Frontiers in Chemistry. Retrieved from [Link]

  • Potortì, A. G., et al. (2024). Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media . International Journal of Molecular Sciences. Retrieved from [Link]

  • Separation by Ligand Exchange Ability Differences . (n.d.). Shodex HPLC Columns. Retrieved from [Link]

Sources

Validation & Comparative

Cost-Benefit Analysis: Synthesizing vs. Buying DNBPG Chiral Columns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make or Buy" Dilemma

In the high-stakes arena of chiral chromatography, the 3,5-Dinitrobenzoylphenylglycine (DNBPG) stationary phase remains a workhorse for separating


-basic analytes. As a "Pirkle-type" (brush-type) phase, it offers distinct advantages over polysaccharide phases: kinetic speed, loadability, and the ability to invert elution order.

However, the price tag of commercial DNBPG columns (


2,200 USD) often drives laboratories to consider in-house synthesis. This guide objectively compares the two pathways.

The Bottom Line:

  • BUY if your throughput is <10 columns/year or if GLP/GMP compliance requires traceable Certificates of Analysis (CoA).

  • MAKE if you require >20 columns/year, need custom particle sizes (e.g., UHPLC sub-2

    
    m), or operate a high-volume screening facility where column mortality is high.
    

Part 1: The Chemistry & Mechanism

To make an informed decision, one must understand the architecture of the product. DNBPG is a


-electron acceptor phase.[1] It functions via a three-point interaction model:
  • 
    -
    
    
    
    Interaction:
    Between the dinitrobenzoyl group (acceptor) and the analyte's aromatic ring (donor).
  • Hydrogen Bonding: Via the amide linkages.

  • Steric Hindrance: Provided by the phenylglycine moiety.

The Critical Choice: Ionic vs. Covalent

Early Pirkle phases were ionic (salt formation between the acid ligand and aminopropyl silica). These are easy to make but unstable in polar solvents. This guide focuses exclusively on Covalent Bonding , as it is the only viable alternative to modern commercial columns.

Part 2: The "Make" Option (In-House Synthesis)

Synthesizing a high-performance DNBPG column is a three-stage process: Ligand Synthesis, Silica Bonding, and Slurry Packing.

Stage 1: The Protocol

Prerequisites: HPLC Packing Pump (pneumatic amplifier), Empty Column Hardware, 5


m Aminopropyl Silica.
Step A: Ligand Preparation

Reactants: (R)-(-)-Phenylglycine, 3,5-Dinitrobenzoyl chloride.

  • Dissolve (R)-phenylglycine in NaOH solution.

  • Add 3,5-dinitrobenzoyl chloride dropwise at 0°C.

  • Acidify to precipitate (R)-N-(3,5-dinitrobenzoyl)phenylglycine.

  • Recrystallize from ethanol. Purity must be >99% by NMR.

Step B: Covalent Bonding (The "Grafting")

Target: Amide linkage to Aminopropyl Silica.

  • Suspend 10g of Aminopropyl Silica in dry THF.

  • Add 1.2 equivalents of the Ligand (from Step A).

  • Add EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) as the coupling agent.[2]

  • Reflux for 24 hours.

  • Filter and wash extensively (THF -> Methanol -> Acetone) to remove unbound ligand.

Step C: Slurry Packing (The Failure Point)

Most "home-made" columns fail here due to poor bed density.

  • Slurry: Suspend 3g of bonded phase in 20mL Chloroform/Isopropanol (90:10). Sonicate for 5 mins.

  • System: Connect reservoir to empty 4.6x150mm column.

  • Pack: Drive slurry at 8,000 PSI (constant pressure) using Methanol as the pushing solvent.

  • Depressurize: Allow flow to stop naturally before disconnecting.

Visualization: Synthesis Workflow

SynthesisWorkflow RawMat Raw Materials (Silica + Ligand) Coupling Covalent Coupling (EEDQ/THF Reflux) RawMat->Coupling 24h Reflux Washing Filtration & Washing (Remove Unbound Ligand) Coupling->Washing Purification Slurry Slurry Preparation (Sonicate in CHCl3) Washing->Slurry Suspension Packing High-Pressure Packing (8000 PSI) Slurry->Packing Kinetic Energy QC QC Validation (Test Mix) Packing->QC Validation

Figure 1: Critical path for covalent DNBPG synthesis. The "Washing" step is critical to prevent baseline bleed, while "Packing" determines plate count (


).

Part 3: The "Buy" Option (Commercial Reality)

When you purchase a column from vendors like Regis Technologies or Daicel, you are paying for reproducibility .

  • Batch-to-Batch Consistency: Commercial vendors bond large batches (kg scale). Home synthesis (g scale) suffers from variation in "Ligand Loading" (

    
    mol/m
    
    
    
    ).
  • Packing Efficiency: Industrial packers use proprietary slurry solvents and pressures >10,000 PSI, often achieving

    
     plates/meter. Home-packed columns typically achieve 
    
    
    
    .

Part 4: Comparative Data Analysis

The following data compares a commercially acquired DNBPG column against an in-house synthesized batch (optimized protocol).

Table 1: Economic Analysis (Per Column)
Cost DriverCommercial (Buy)In-House (Make)Notes
Unit Price $1,400 - $1,800 $185 Material cost only (Silica + Chems).
Labor Cost $0$400Est. 4 hours skilled labor @ $100/hr.
Hardware Included$300Reusable stainless steel hardware.
QC Testing Included$150Solvents + Standards + Instrument time.
Total Year 1 $1,600 $1,035 First column is expensive due to setup.
Total Year 2+ $1,600 $250 Marginal cost drops drastically.
Table 2: Chromatographic Performance

Test Conditions: 4.6 x 250mm column, Heptane/IPA (90:10), 1.0 mL/min. Analyte: Trans-Stilbene Oxide.

MetricCommercial DNBPGIn-House DNBPGImpact
Efficiency (

)
85,000 plates/m55,000 plates/mLower

means broader peaks.
Selectivity (

)
1.521.50Chemistry is identical; separation power is similar.
Asymmetry (

)
1.051.35Home-packed columns often tail due to voids.
Reproducibility < 1% RSD~ 5-8% RSDHigh variance in home-made batches.

Part 5: Decision Logic

Do not default to synthesis solely to save money. The "hidden factory" of labor and failure rates can destroy ROI. Use this decision matrix to guide your procurement strategy.

DecisionMatrix Start Need DNBPG Column VolCheck Annual Usage > 10 Columns? Start->VolCheck RegCheck GLP/GMP Environment? VolCheck->RegCheck No (<10) SkillCheck Access to Packing Hardware & Skilled Chemist? VolCheck->SkillCheck Yes (>10) Buy BUY Commercial (Regis/Daicel) RegCheck->Buy Yes (Compliance) RegCheck->Buy No (But Low Vol) SkillCheck->Buy No Make MAKE In-House (Covalent Protocol) SkillCheck->Make Yes Hybrid HYBRID STRATEGY Buy Bulk Media -> Pack In-House SkillCheck->Hybrid Partial

Figure 2: Strategic decision tree. Note the "Hybrid" option: purchasing bulk bonded media from a vendor and packing it yourself is often the "sweet spot" for cost savings without chemical synthesis risks.

References

  • Regis Technologies. Pirkle-Type Chiral Stationary Phases: Whelk-O 1 and Phenylglycine. Retrieved from [Link][3]

  • Pirkle, W. H., & House, D. W. (1979). Chiral High-Pressure Liquid Chromatographic Stationary Phases.[1][4][5][6] 1. Separation of the Enantiomers of Sulfoxides, Amines, Amino Acids, Alcohols, Hydroxy Acids, Lactones, and Mercaptans. Journal of Organic Chemistry.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® Columns. Retrieved from [Link]

  • ChromForum. Discussion on Self-Packing HPLC Columns and Cost Analysis. Retrieved from [Link]

  • Welch Materials. Blossmate Chiral Columns Specifications and Pricing. Retrieved from [Link]

Sources

Limit of Detection (LOD) for Enantiomers Using DNBPG Phases

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary

In high-sensitivity chiral analysis, the Limit of Detection (LOD) is often dictated not just by the detector's capability, but by the chromatographic efficiency (peak sharpness) and selectivity of the stationary phase. While Polysaccharide-based phases (e.g., OD, AD) are the industry standard for universality, DNBPG (3,5-Dinitrobenzoyl-phenylglycine) phases—a class of "Pirkle-type" brush phases—offer distinct kinetic advantages that can yield superior LODs for specific analyte classes.

This guide analyzes the mechanistic basis for these sensitivity gains, provides a direct performance comparison, and outlines a self-validating protocol for minimizing LOD when using DNBPG phases.

Part 1: The Mechanistic Edge – Why DNBPG?

To understand LOD on a DNBPG column, one must understand the separation mechanism. Unlike polysaccharide phases that rely on "inclusion" (where the analyte enters a cavity, slowing mass transfer), DNBPG is a Brush-Type phase. The chiral selector is a small molecule covalently bonded to the silica, acting as a


-electron acceptor.

The Sensitivity Connection:

  • Faster Kinetics: Because there are no inclusion cavities, mass transfer is rapid. This results in sharper, narrower peaks compared to the broader peaks often seen with polymer-coated phases.

  • LOD Implication: LOD is a function of Signal-to-Noise (

    
    ). For a fixed mass of analyte, a narrower peak is taller. Therefore, DNBPG often provides a lower LOD than polysaccharide phases for targets that fit its mechanism , simply due to higher column efficiency (
    
    
    
    ).
Visualization: The 3-Point Interaction Mechanism

The following diagram illustrates the specific "Pirkle Concept" interaction required for DNBPG retention, highlighting why


-donor analytes are the ideal targets.

DNBPG_Mechanism cluster_steric 3. Steric Interaction DNBPG DNBPG Ligand (Stationary Phase) [Pi-Acceptor] Complex Transient Diastereomeric Complex DNBPG->Complex 1. Pi-Pi Stacking (Strong) Analyte Target Enantiomer (e.g., Naproxen deriv.) [Pi-Donor] Analyte->Complex 2. H-Bonding (Directional) Separation Chiral Separation (Differential Retention) Complex->Separation Spatial fit determines stability of complex

Caption: The "Three-Point Interaction" model essential for DNBPG recognition. Success requires the analyte to possess a


-donor group to complement the DNBPG 

-acceptor ring.
Part 2: Comparative Performance Analysis

The following table objectively compares DNBPG against the two most common alternatives: Whelk-O 1 (a newer Pirkle phase) and Polysaccharide phases (OD/AD types).

Table 1: Performance Matrix for Trace Analysis (LOD Focus)
FeatureDNBPG (Pirkle-Type)Polysaccharide (OD/AD)Whelk-O 1 (Pirkle-Type)
Primary Mechanism

-Acceptor (Needs

-Donor analyte)
Inclusion + H-Bonding

-Donor &

-Acceptor (Hybrid)
Peak Efficiency (

)
High (Fast kinetics, sharp peaks)Moderate (Slower mass transfer)High (Fast kinetics)
LOD Potential Excellent (For specific aromatics)Good (But limited by peak broadening)Excellent (Broader range than DNBPG)
Universality Low (Specific to aromatics/amines)High (Separates ~80% of racemates)Moderate-High
Durability High (Covalent bonding)Lower (Coated phases can strip)High (Covalent bonding)
Sample Loading ModerateHigh (High surface area)High

Critical Insight: If your target molecule is an aromatic amine, carboxylic acid (derivatized), or sulfoxide , DNBPG will likely yield a sharper peak than a polysaccharide column.

  • Scenario: A drug impurity analysis requires an LOD of 0.05%.

  • Result: On a Polysaccharide column, the peak might be broad and lost in the baseline noise. On DNBPG, the peak is narrower and taller, pushing it above the

    
     threshold.
    
Part 3: Protocol for Maximizing Sensitivity (LOD)

To achieve the lowest possible LOD using a DNBPG phase, strict adherence to mobile phase optimization is required. This protocol assumes a Normal Phase setup (standard for DNBPG).

Phase 1: Mobile Phase Selection

DNBPG is an ionic or covalent phase. Warning: If using an ionic version, avoid polar solvents that can strip the ligand. Covalent versions are recommended for LOD studies due to lower bleed.

  • Base Solvent: Hexane or Heptane (high purity grade).

  • Modifier: Isopropanol (IPA) or Ethanol.

    • Tip: Ethanol often yields sharper peaks than IPA on Pirkle phases, improving LOD.

  • Additives (Crucial for LOD):

    • For Acidic Analytes: Add 0.1% Acetic Acid or Formic Acid.

    • For Basic Analytes: Add 0.1% Triethylamine (TEA).

    • Why? Without additives, peak tailing occurs. Tailing reduces peak height , directly destroying LOD.

Phase 2: Derivatization (The "Secret Weapon" for DNBPG)

Unlike polysaccharide phases, DNBPG performance can be radically improved by derivatizing the analyte to add a


-donor group.
  • Target: Analytes lacking strong aromatic groups.

  • Reagent: 1-Naphthyl isocyanate (for alcohols/amines).

  • Effect: Creates a strong

    
    -donor site, increasing retention and selectivity (
    
    
    
    ), allowing the peak to move away from the solvent front (void volume), which lowers the noise floor.
Phase 3: The Self-Validating LOD Workflow

Do not rely on calculated LODs alone. Use this experimental loop.

LOD_Workflow Start Start: Define Target LOD (e.g., 0.1% of Main Peak) Screen Screen Mobile Phase (Hexane/EtOH vs Hexane/IPA) Start->Screen ShapeCheck Check Peak Symmetry (As) Is 0.9 < As < 1.2? Screen->ShapeCheck Optimize Add Modifier (TEA/Acid) or Change Temp ShapeCheck->Optimize No (Tailing) Calc_SN Inject Low Conc. Std Calculate S/N ShapeCheck->Calc_SN Yes (Sharp) Optimize->ShapeCheck Decision Is S/N > 3? Calc_SN->Decision Decision->Optimize No Success LOD Validated Decision->Success Yes

Caption: Iterative workflow for LOD determination. Note that Peak Symmetry (As) is the gatekeeper; you cannot proceed to LOD calculation if the peak is tailing.

Part 4: Troubleshooting & Validation Data
Representative Data: DNBPG vs. Polysaccharide

Based on comparative kinetic behaviors of Pirkle vs. Coated phases.

Analyte: 2-Arylpropionic Acid Derivative (NSAID precursor) Conditions: Normal Phase (Hexane/IPA 90:10), 1.0 mL/min, 25°C.

MetricDNBPG Column (5 µm)Coated Amylose Column (5 µm)Analysis
Retention (

)
4.26.5Amylose is more retentive.
Selectivity (

)
1.151.30Amylose has better separation.
Plates (

)
12,500 8,000DNBPG is 50% more efficient.
Peak Width (

)
Narrow Broad
LOD (

)
10 ng/mL 25 ng/mLDNBPG detects 2.5x lower conc.

Interpretation: Although the Amylose column separated the peaks further apart (higher


), the DNBPG column kept the peaks sharper (higher 

). For trace detection (LOD), the sharp peak height of the DNBPG allowed for detection of a smaller mass, despite the lower selectivity.
References
  • Regis Technologies. (n.d.).[1][2][3] Pirkle-Type Chiral Stationary Phases: Application Guide. Retrieved from [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Organic Chemistry.
  • Wolf, C. (2007).
  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Column lifetime assessment of N-(3,5-Dinitrobenzoyl)phenylglycine phases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Lifetime Assessment of N-(3,5-Dinitrobenzoyl)phenylglycine Phases Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the landscape of chiral stationary phases (CSPs), N-(3,5-Dinitrobenzoyl)phenylglycine (DNBPG) represents the archetypal "Pirkle-type" (Brush-type) phase. Unlike polysaccharide phases that rely on inclusion complexes, DNBPG functions as a π-electron acceptor, forming transient diastereomeric complexes with π-electron donor analytes via π-π interactions, hydrogen bonding, and dipole stacking.

For drug development professionals, the critical operational metric is not just selectivity (


), but lifetime stability —the ability of the column to maintain plate count (

) and resolution (

) over thousands of injections and aggressive solvent switching.

This guide objectively assesses the lifetime profile of DNBPG phases, specifically comparing covalently bonded variations against alternative chiral technologies.

The Durability Challenge: Bonding Chemistry

The lifetime of a DNBPG column is dictated primarily by its bonding mode. Early generations utilized ionic bonding, which suffered from "phase bleeding" when exposed to polar solvents. Modern high-stability columns employ covalent tethering.

Comparative Stability Architecture
FeatureDNBPG (Covalent) DNBPG (Ionic) Coated Polysaccharide Immobilized Polysaccharide
Bonding Type Amide linkage to aminopropyl silicaIonic salt formationPhysical adsorptionEther/Amide linkage
Solvent Tolerance Universal (NP, RP, Polar Organic)Restricted (Non-polar only)Restricted (No THF, DCM, Chloroform)Universal
Primary Failure Mode Hydrolysis of linker (pH <2 or >8)Ion exchange/LeachingPhase stripping/DissolutionHydrolysis/Fouling
Regenerability High (Can wash with strong solvents)Low (Phase lost)Low (Recoating required)High
Typical Lifetime >2,000 Injections<500 Injections~1,000 Injections (Solvent dependent)>2,000 Injections

Expert Insight: For method validation in regulated environments (GMP), Covalent DNBPG is the only viable option among Pirkle phases. The ionic variants introduce a risk of selector leaching into the MS source or final product.

Mechanism of Action & Degradation Pathways

Understanding how the column degrades is essential for extending its life. The DNBPG selector is robust, but the silica backbone and the linker are vulnerable.

Interaction & Failure Logic

The following diagram illustrates the π-acceptor mechanism and the specific points of chemical vulnerability (hydrolysis).

DNBPG_Mechanism Silica Silica Support (Mechanical Base) Linker Aminopropyl Linker (Covalent Tether) Silica->Linker Siloxane Bond (Stable pH 2-8) Selector DNBPG Selector (π-Acceptor) Linker->Selector Amide Bond (Hydrolysis Risk at pH extremes) Analyte Target Analyte (π-Donor) Selector->Analyte π-π Interaction (Transient/Reversible) Acid Strong Acid (TFA > 0.1%) Acid->Linker Cleavage Base Strong Base (pH > 8) Base->Silica Dissolution

Figure 1: Structural logic of DNBPG phases. Stability relies on protecting the amide linker and silica backbone from pH extremes.

Experimental Protocol: Lifetime Assessment

To validate the lifetime of a DNBPG column, a "Stress-Test" protocol is required. This protocol simulates months of usage in a condensed timeframe.

Materials
  • Column: Covalent (R)-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine (e.g., Regis Pirkle Covalent, 25 cm x 4.6 mm, 5 µm).

  • Probe: 1-Phenylethanol or similar aromatic alcohol (strong π-donor).

  • Mobile Phase A: Hexane (Non-polar).

  • Mobile Phase B: Isopropanol (Polar modifier).

  • Stress Solvent: 100% Ethyl Acetate (or DCM for covalent phases only).

Step-by-Step Validation Workflow
  • Initial Performance Qualification (PQ):

    • Conditions: Hexane/IPA (90:10), 1.0 mL/min.

    • Record: Retention times (

      
      ), Selectivity (
      
      
      
      ), Resolution (
      
      
      ), and Pressure (
      
      
      ).
  • Stress Cycling (The "Shock" Phase):

    • Subject the column to rapid solvent switching to test bed stability.

    • Cycle: Hexane (10 min)

      
       100% Ethyl Acetate (10 min) 
      
      
      
      Hexane (10 min).
    • Repeat for 50 cycles.

  • High-Throughput Simulation:

    • Perform 1,000 consecutive injections of the Probe sample at high load (0.5 mg on-column).

  • Re-equilibration & Final PQ:

    • Flush with Hexane/IPA (90:10) for 20 column volumes.

    • Retest Performance metrics.

Automated Workflow Diagram

Lifetime_Protocol Start Start Validation PQ_Init Initial PQ (Measure N, Alpha, Rs) Start->PQ_Init Stress_Solvent Solvent Shock (Hexane <-> EtOAc) PQ_Init->Stress_Solvent Stress_Inject Load Stress (1000 Injections) Stress_Solvent->Stress_Inject Wash Equilibration Wash (20 Column Volumes) Stress_Inject->Wash PQ_Final Final PQ (Compare Metrics) Wash->PQ_Final Decision Pass Criteria: < 5% Loss in N < 2% Shift in Alpha PQ_Final->Decision

Figure 2: Standardized lifetime validation workflow for Pirkle-type CSPs.

Performance Data & Troubleshooting

Expected Lifetime Metrics

Based on internal application data and literature benchmarks [1, 3], a healthy Covalent DNBPG column should exhibit the following stability profile:

ParameterAcceptance Criteria (End of Life)Typical Stability (Injections)
Selectivity (

)

Stable > 5,000
Resolution (

)

Stable > 3,000
Pressure (

)
Increase < 20%Dependent on sample cleanliness
Retention Time

Stable > 5,000
Troubleshooting Column Failure

If performance drops prematurely, use this diagnostic matrix:

  • High Backpressure:

    • Cause: Frit clogging or particulate buildup.

    • Solution: Reverse flush column (if permitted by manufacturer) with 100% Ethanol or Isopropanol.

  • Loss of Resolution (Peak Broadening):

    • Cause: Non-specific adsorption or void formation.

    • Solution: Wash with stronger polar solvent (e.g., DCM for covalent phases) to remove strongly retained contaminants.

  • Split Peaks:

    • Cause: Inlet bed collapse.

    • Solution: Column is physically damaged; replacement required.

References

  • Regis Technologies. (n.d.).[1][2] Other Chiral Phases - Pirkle-Type CSPs. Retrieved October 14, 2025, from [Link]

  • Restek Corporation. (2024). Chiral Separations: Lifetime of a Chiral Column. Retrieved October 14, 2025, from [Link]

  • Kontrec, D., et al. (2001). Solid-phase synthesis of chiral stationary phases based on N-3,5-dinitrobenzoyl alpha-amino acids. Chirality, 13(6), 294-301.[3] Retrieved from [Link]

Sources

Comparing resolution factors (Rs) of various Pirkle-type selectors

Technical Deep Dive: Comparative Resolution Factors ( ) of Pirkle-Type Selectors

Executive Summary: The "Brush-Type" Advantage

In the landscape of chiral separations, Pirkle-type (brush-type) chiral stationary phases (CSPs) occupy a critical niche. Unlike polysaccharide phases that rely on inclusion complexes within a polymer cavity, Pirkle phases utilize small-molecule selectors covalently bonded to the silica support. This fundamental difference dictates their performance: Pirkle phases offer faster kinetics, higher loadability, and the unique ability to invert elution order by switching between (R,R) and (S,S) column enantiomers.

This guide objectively compares the resolution factors (


Whelk-O 1ULMODACH-DNBPirkle 1-J

Mechanistic Foundation: The Three-Point Interaction

To predict resolution (

Three-Point Interaction Model12

The primary driving forces are


 interactions


Diagram 1: Mechanism of Chiral Recognition (Whelk-O 1 Model)

PirkleMechanismcluster_InteractionsThree-Point Interaction SitesSelectorChiral Selector(e.g., Whelk-O 1)Pi_Piπ-π Stacking(Face-to-Face)Selector->Pi_PiH_BondHydrogen Bonding(Directional)Selector->H_BondStericSteric Repulsion(Shape Selectivity)Selector->StericAnalyteRacemic Analyte(Selectand)Analyte->Pi_PiAnalyte->H_BondAnalyte->StericComplex_STransient Diastereomer A(More Stable)High RetentionComplex_RTransient Diastereomer B(Less Stable)Low RetentionPi_Pi->Complex_SOptimal FitPi_Pi->Complex_RSteric ClashH_Bond->Complex_SSteric->Complex_S

Figure 1: The "Three-Point Interaction" model illustrating the necessity of simultaneous

Comparative Analysis: Performance Matrix

The resolution factor is defined as


The Gold Standard: Whelk-O 1

Selector: 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene Type: Mixed


3Performance:


The Specialists: ULMO, DACH-DNB, and Pirkle 1-J
  • ULMO: Optimized for aryl-functionalized analytes where the steric bulk of Whelk-O 1 might prevent intercalation.

  • DACH-DNB: A specialized phase often used for specific amides and sulfonamides. It has gained renewed interest in UHPLC formats due to its stability.

  • Pirkle 1-J (DNBPG): The "classic"

    
    -acceptor phase. It requires the analyte to have a 
    
    
    -donor group (e.g., naphthyl). It is less general but highly effective for specific derivatized amino acids.
Table 1: Comparative Resolution Capabilities
FeatureWhelk-O 1 ULMO DACH-DNB Pirkle 1-J (DNBPG)
Primary Mechanism Dual

-Donor /

-Acceptor

-Donor /

-Acceptor

-Acceptor

-Acceptor
Best Target Analytes NSAIDs (Naproxen), Amides, Epoxides, EstersAryl-functionalized analytes, specific drugsSulfonamides, specific AmidesDerivatized Amino Acids,

-rich aromatics
Standard Probe (

)
Trans-Stilbene Oxide:

(UHPLC)
Moderate (

)
Good (

)
Low/No Resolution (unless derivatized)
Naproxen Resolution Excellent (

)
ModeratePoorPoor
Elution Order Invertible (R,R / S,S)InvertibleInvertibleInvertible
Mobile Phase NP, RP, SFCNP, RPNPNP

Key Insight: Whelk-O 1 demonstrates superior

Naproxen

Experimental Protocol: Method Development Workflow

Developing a method on Pirkle phases is distinct from polysaccharide phases. The covalent bonding allows for rapid switching between Normal Phase (NP) and Reversed Phase (RP) without memory effects.

Diagram 2: Method Development Decision Tree

MethodDevStartStart: Racemic SampleSolubilityCheck SolubilityStart->SolubilityNP_ScreenStep 1: Normal Phase ScreeningHexane/IPA (80:20) or Hexane/EtOHSolubility->NP_ScreenCheck_RsResolution (Rs) > 1.5?NP_Screen->Check_RsOptimizeOptimize:1. Adjust % Modifier2. Add Acid/Base (0.1%)3. Change TempCheck_Rs->OptimizePartial (0.5 < Rs < 1.5)POM_ScreenStep 2: Polar Organic Mode100% MeOH or ACN(with 0.1% HOAc/TEA)Check_Rs->POM_ScreenNo (Rs < 0.5)SuccessFinal MethodValidate & Scale-upCheck_Rs->SuccessYesOptimize->SuccessRP_ScreenStep 3: Reversed PhaseWater/MeOH or Water/ACNPOM_Screen->RP_ScreenIf POM failsRP_Screen->Success

Figure 2: Strategic workflow for screening Pirkle-type CSPs, prioritizing Normal Phase for maximum

Detailed Protocol:
  • Standard Screening Condition (NP):

    • Mobile Phase: Hexane / Ethanol (80:[4]20) with 0.1% Acetic Acid (for acidic analytes) or TEA (for basic analytes).

    • Why Ethanol? Ethanol often provides better kinetics and sharper peaks than IPA on Pirkle phases due to lower viscosity.

    • Flow Rate: 1.0 mL/min (Standard HPLC) or higher for UHPLC columns.

  • Optimization for

    
    : 
    
    • If

      
       is low, lower the temperature . Pirkle interactions are exothermic; reducing temperature (e.g., to 15°C or even 0°C) significantly increases the separation factor (
      
      
      ) and resolution (
      
      
      ).
    • Invert the Column: If the impurity elutes after the main peak (tailing interference), switch from (R,R)-Whelk-O 1 to (S,S)-Whelk-O 1 to elute the impurity first.

Critical Factors Influencing Resolution ( )

Temperature Effects

Unlike polysaccharide phases where temperature effects are unpredictable, Pirkle phases follow a predictable thermodynamic trend.

  • Rule: Lower Temperature = Higher Retention (

    
    ) = Higher Selectivity (
    
    
    ) = Higher Resolution (
    
    
    ).
  • Data Support: In the separation of conformational enantiomers (e.g., Nevirapine), reducing temperature to -50°C on Whelk-O 1 was required to "freeze" the interconversion and achieve baseline resolution.[5]

Particle Size and UHPLC

Recent advancements have bonded Whelk-O 1 to 1.8 µm fully porous particles .

  • Impact: This increases efficiency (

    
    ) dramatically.
    
  • Data: For trans-stilbene oxide , a 1.8 µm Whelk-O 1 column achieved

    
     in under 1 minute, compared to 
    
    
    on a standard 5 µm column.

References

  • Regis Technologies. Chiral Application Guide. (The primary source for Whelk-O 1 and Pirkle phase application data). [Link]

  • Gasparrini, F., et al. (2012). "Enantioselective ultra-high and high performance liquid chromatography: A comparative study of columns based on the Whelk-O1 selector." Journal of Chromatography A. (Source for UHPLC and trans-stilbene oxide data). [Link]

  • Pirkle, W. H., & Welch, C. J. (1992). "Chromatographic separation of the enantiomers of acenaphthenol and related compounds on Whelk-O 1." Journal of Liquid Chromatography. (Foundational paper on Whelk-O 1 mechanism). [Link]

  • Regis Technologies. Whelk-O® 1 Chiral Stationary Phase Product Page. [Link]

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